4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMZMBTPXASSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214668 | |
| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |
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Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64415-11-8 | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |
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| Record name | 4,6-dichloro-2-methylthio-5-phenylpyrimidine | |
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Foundational & Exploratory
A-Z Guide to the Synthesis and Characterization of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A Medicinal Chemistry Keystone
Abstract
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides an in-depth, experience-driven protocol for the synthesis and rigorous characterization of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine, a key intermediate for drug discovery and development. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, replicable experimental procedure, and outline a comprehensive analytical workflow to verify the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded resource for the preparation of this valuable molecular scaffold.
Strategic Synthesis: From Thiobarbituric Acid to Dichloropyrimidine
The synthesis of this compound is efficiently achieved through a two-step process starting from the readily available 2-Thiobarbituric acid. The overarching strategy involves an initial methylation followed by a robust chlorination step.
Principle and Mechanistic Rationale
The chosen synthetic pathway is predicated on well-established and reliable chemical transformations.
-
Step 1: S-Methylation of 2-Thiobarbituric Acid: The first step involves the selective methylation of the sulfur atom of 2-Thiobarbituric acid. This reaction proceeds via a nucleophilic substitution where the thiolate, formed under basic conditions, attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide). This yields 4,6-dihydroxy-2-methylthiopyrimidine.[3]
-
Step 2: Dichlorination with Phosphorus Oxychloride (POCl₃): The subsequent conversion of the dihydroxy intermediate to the target dichloropyrimidine is a critical step.[3] Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent widely used for this type of transformation.[4][5] The reaction mechanism involves the activation of the pyrimidine's hydroxyl groups by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions. The use of an excess of POCl₃ often serves as both the reagent and the reaction solvent, driving the reaction to completion.[6][7] The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and acid scavenger.[6][7]
Synthesis Pathway Diagram
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Thiobarbituric acid | 504-17-6 | 144.15 g/mol | (1.0 eq) |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | (2.2 eq) |
| Dimethyl Sulfate | 77-78-1 | 126.13 g/mol | (1.1 eq) |
| Phosphorus Oxychloride | 10025-87-3 | 153.33 g/mol | (Excess) |
| N,N-Dimethylaniline | 121-69-7 | 121.18 g/mol | (Catalytic) |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | (1.2 eq) |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | (0.05 eq) |
| Sodium Carbonate | 497-19-8 | 105.99 g/mol | (2.0 eq) |
Procedure:
Step 1: Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiobarbituric acid in an aqueous solution of sodium hydroxide at room temperature.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3, which will cause a solid to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-methylthiopyrimidine.
Step 2: Synthesis of 4,6-Dichloro-2-methylthiopyrimidine
-
To a flask equipped with a reflux condenser and a calcium chloride drying tube, add the 4,6-dihydroxy-2-methylthiopyrimidine from the previous step.
-
Add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[7]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-methylthiopyrimidine.
Step 3: Suzuki Coupling to introduce the Phenyl group
-
To a solution of 4,6-dichloro-2-methylthiopyrimidine in a suitable solvent (e.g., toluene/ethanol/water mixture), add phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of sodium carbonate.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[8][9][10] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][11] Ensure an emergency shower and eyewash station are readily accessible.[8][11]
-
Dimethyl sulfate is a potent alkylating agent and is carcinogenic and corrosive. Handle with extreme caution, using appropriate PPE.
-
The quenching of POCl₃ is a highly exothermic process and can release toxic fumes.[12] Perform this step slowly and with adequate cooling and ventilation.[12]
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈Cl₂N₂S |
| Molecular Weight | 271.17 g/mol [13] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides information about the different types of protons in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~7.4-7.6 ppm (m, 5H): This multiplet corresponds to the five protons of the phenyl ring.
-
~2.6 ppm (s, 3H): This singlet represents the three protons of the methylthio (-SCH₃) group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum helps in identifying all the unique carbon atoms in the structure.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~170-175 ppm: Corresponds to the C2 carbon attached to the sulfur and two nitrogen atoms.
-
~160-165 ppm: Aromatic carbons C4 and C6 of the pyrimidine ring.
-
~128-135 ppm: Carbons of the phenyl ring.
-
~115-120 ppm: C5 carbon of the pyrimidine ring.
-
~14-16 ppm: Carbon of the methylthio (-SCH₃) group.
-
MS (Mass Spectrometry) : Mass spectrometry confirms the molecular weight of the compound.
-
Expected m/z: The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 270, along with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).
Overall Workflow
The entire process from synthesis to final characterization is summarized in the following workflow diagram.
Caption: Comprehensive workflow for synthesis and characterization.
Conclusion
This guide has outlined a reliable and well-rationalized methodology for the synthesis of this compound. By following the detailed experimental protocols and employing the specified characterization techniques, researchers can confidently produce and verify this important chemical intermediate. The inherent value of the pyrimidine scaffold in drug discovery underscores the significance of robust synthetic and analytical procedures for accessing such building blocks.
References
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New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
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Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from [Link]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]
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ResearchGate. (2017). Why we should use POCl₃/PCl₅ mixture in chlorination of pyrimidine and not only POCl₃? Retrieved from [Link]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate. Available at: [Link]
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Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar. Available at: [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 4,6-Dichloro-2-methylthio-5-phenyl-pyrimidine [1H NMR] - Spectrum. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2010). 1H NMR and 13C NMR Spectra. Retrieved from [https://www.researchgate.net/publication/267389809_Synthesis_and_anticancer_activity_of_some_new_dihydropyrido23-d56-d]dipyrimidine_and_dihydropyrido23-d]pyrimidine_derivatives]([Link])
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PubChem. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]
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PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
This guide provides a comprehensive overview of the essential physicochemical properties of 4,6-dichloro-2-methylthio-5-phenylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The following sections delve into its structural and physical characteristics, outline robust experimental methodologies for their determination, and provide context for its reactivity and handling. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's behavior.
Core Molecular Identity and Structural Features
This compound is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry. The core structure consists of a pyrimidine ring functionalized with two chlorine atoms at positions 4 and 6, a methylthio group at position 2, and a phenyl group at position 5.
The presence of the electron-withdrawing chlorine atoms and the phenyl group significantly influences the molecule's electronic properties and reactivity. The methylthio group can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can alter the compound's biological activity and physicochemical properties.[1]
Key Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [2][3][4] |
| Molecular Weight | 271.17 g/mol | [2][3][4] |
| CAS Number | 64415-11-8 | [2][3][5] |
| MDL Number | MFCD00006084 | [2][4] |
| PubChem CID | 623101 | [2] |
| Appearance | Yellow crystalline powder or chunks | [6] |
Fundamental Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. For this compound, the literature reports a melting range of 107-111 °C .[3] A sharp melting range within this window is indicative of high purity, whereas a broader and depressed melting range suggests the presence of impurities.[7]
Boiling Point
The boiling point for this compound has been reported as 364.3 °C at 760 mmHg .[6] This relatively high boiling point is consistent with its molecular weight and the presence of polarizable chlorine atoms and the aromatic phenyl ring, which contribute to intermolecular forces.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a crucial parameter in drug design, as it correlates with a molecule's ability to cross biological membranes.
The calculated XLogP3 value for this compound is 4.17230 .[6] A positive logP value indicates a preference for the lipid phase, classifying the compound as lipophilic (or hydrophobic).[8][9] This suggests it will have low solubility in aqueous media and higher solubility in organic solvents.
Experimental Determination of Physicochemical Properties
The following sections detail standardized protocols for the experimental verification of the key physicochemical properties. The rationale behind critical steps is explained to ensure methodological robustness and data integrity.
Protocol for Melting Point Determination
The capillary method is the standard for accurate melting point determination.[10][11]
Methodology:
-
Sample Preparation: The crystalline sample of this compound must be a fine, dry powder to ensure uniform heat transfer.[10] If necessary, gently crush the sample using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the sealed end of the capillary on a hard surface.[12]
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating (10-20 °C/min) can be performed to find an approximate melting point.[7][12]
-
Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature approximately 20 °C below the estimated melting point.[12] The heating rate is then reduced to a slow and steady 1-2 °C per minute.[12] This slow rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal transforms into a liquid is recorded as the completion of melting. The result is reported as a melting range.[12]
Diagram of the Melting Point Determination Workflow
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"4,6-Dichloro-2-methylthio-5-phenylpyrimidine CAS number 64415-11-8"
An In-depth Technical Guide to 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS No. 64415-11-8)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a polysubstituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure is characterized by a central pyrimidine ring functionalized with two reactive chlorine atoms at positions 4 and 6, a methylthio group at position 2, and a phenyl substituent at position 5. This unique arrangement of functional groups, particularly the electrophilic nature of the C4 and C6 positions, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 64415-11-8 | [1][2] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [1] |
| Molecular Weight | 271.17 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 38-42 °C (for the related compound without the phenyl group) | [4] |
| Boiling Point | 135-136 °C at 14 mmHg (for the related compound without the phenyl group) | [4] |
| Solubility | Soluble in many organic solvents. |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. The methyl protons of the methylthio group (-SCH₃) would appear as a singlet, typically in the range of δ 2.5-3.0 ppm. The protons of the phenyl group would appear as a multiplet in the aromatic region, typically between δ 7.0-8.0 ppm. The exact chemical shifts can be influenced by the solvent used.[5]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the methylthio group would appear in the aliphatic region (around δ 10-20 ppm). The carbons of the pyrimidine and phenyl rings would appear in the aromatic region (δ 120-170 ppm). The carbons attached to the chlorine atoms (C4 and C6) would be significantly deshielded.
-
Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.17 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key indicator of its structure.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and C-Cl stretching vibrations.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process, likely starting from simpler precursors to build the substituted pyrimidine ring. A plausible synthetic pathway, adapted from methodologies for similar pyrimidine derivatives, is outlined below.[6]
Synthetic Pathway Overview
The synthesis can be approached by first constructing a 2-thiouracil derivative, followed by methylation of the sulfur atom, and finally chlorination of the hydroxyl groups.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Thio-5-phenylbarbituric acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl phenylmalonate and thiourea.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-thio-5-phenylbarbituric acid.
Step 2: Synthesis of 2-Methylthio-5-phenyl-4,6-dihydroxypyrimidine
-
Dissolve 2-thio-5-phenylbarbituric acid in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate dropwise to the solution while stirring.
-
Continue stirring at room temperature until the methylation is complete.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry to yield 2-methylthio-5-phenyl-4,6-dihydroxypyrimidine.
Step 3: Synthesis of this compound
-
To a flask containing 2-methylthio-5-phenyl-4,6-dihydroxypyrimidine, add an excess of phosphorus oxychloride (POCl₃).[6]
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[6]
-
Heat the mixture to reflux for a few hours.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Reactivity and Key Reactions
The reactivity of this compound is dominated by the two chlorine atoms at the C4 and C6 positions. These positions are highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the chlorine atoms themselves. Consequently, the compound readily undergoes nucleophilic aromatic substitution (SₙAr) reactions.[7]
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack : A nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Chloride : The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.
Examples of Key Reactions
-
Reaction with Amines (Amination) : This compound can react with primary or secondary amines to yield the corresponding amino-pyrimidines. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl formed.
-
Reaction with Alkoxides (Alkoxylation) : Reaction with sodium or potassium alkoxides results in the formation of the corresponding alkoxy-pyrimidines.
-
Reaction with Thiolates (Thiolation) : Thiolates can displace the chlorine atoms to form thioether derivatives.
The substitution can be controlled to achieve either mono- or di-substitution by carefully controlling the stoichiometry of the nucleophile and the reaction conditions.
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. This compound serves as a valuable building block for the synthesis of biologically active molecules. The two chlorine atoms provide handles for introducing various functionalities through nucleophilic substitution, allowing for the exploration of chemical space around the pyrimidine core.
Derivatives of dichloropyrimidines have been investigated for a range of biological activities, including but not limited to:
The phenyl group at the 5-position can also be further functionalized, adding another layer of diversity to the molecules that can be synthesized from this scaffold. For instance, related compounds are key intermediates in the synthesis of drugs like Ticagrelor, an antiplatelet agent.[12][13][14]
Safety and Handling
Hazard Identification: Based on safety data for this compound and structurally related dichloropyrimidines, it should be handled with care. It is classified as:
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[15][17]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[17]
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]
-
Avoid generating dust.
Conclusion
This compound is a highly functionalized and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactive chlorine sites allow for facile derivatization through nucleophilic substitution reactions, making it an attractive scaffold for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.
References
-
PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
- Google Patents. (n.d.). CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Sci-Hub. (2001). This compound. [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2000). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
-
National Institutes of Health. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. PMC. [Link]
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PubMed. (2011). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. [Link]
-
ResearchGate. (2000). (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]
-
ResearchGate. (2001). ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
DTPM. (2021). SAFETY DATA SHEET Formic acid 33015-1L. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
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University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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Supporting Information. (n.d.). [PDF] 3 - Supporting Information. [Link]
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Spectroscopic Profile of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS No. 64415-11-8). This molecule, a substituted pyrimidine, is of significant interest in medicinal chemistry and drug development, with studies indicating its potential anti-inflammatory properties.[1] A thorough understanding of its structural features, elucidated through modern spectroscopic techniques, is paramount for its application in synthesis, quality control, and structure-activity relationship (SAR) studies. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation and supported by comparative data from related pyrimidine derivatives.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The subject of this guide, this compound, features a unique combination of substituents: two chlorine atoms, a methylthio group, and a phenyl ring. Each of these moieties contributes distinct electronic and steric characteristics that are reflected in its spectral fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the compound's identity, purity, and for predicting its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for the protons of the methylthio group and the phenyl ring. The absence of protons on the pyrimidine ring itself simplifies the spectrum, allowing for clear observation of the substituent signals.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -SCH₃ | ~2.6 | Singlet | 3H | The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring. |
| Phenyl-H | ~7.3 - 7.6 | Multiplet | 5H | The protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. This is particularly useful for confirming the presence of all carbon atoms and for gaining insight into their electronic environment.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| -SCH₃ | ~14 | Typical range for a methylthio group attached to an aromatic system. |
| Phenyl C-H | ~128-130 | Aromatic carbons with attached protons. |
| Phenyl C (quaternary) | ~135 | The carbon of the phenyl ring attached to the pyrimidine ring. |
| Pyrimidine C-Cl | ~160 | Carbons on the pyrimidine ring bonded to chlorine are significantly deshielded. |
| Pyrimidine C-S | ~170 | The carbon atom of the pyrimidine ring attached to the sulfur atom. |
| Pyrimidine C-Phenyl | ~117 | The carbon of the pyrimidine ring bonded to the phenyl group. |
Note: Predicted chemical shifts are based on general values for substituted pyrimidines and may vary based on experimental conditions.
Rationale Behind NMR Experimental Choices
The acquisition of high-quality NMR spectra is contingent on appropriate experimental parameters. For a routine analysis of this compound, a standard one-dimensional proton and a proton-decoupled carbon-13 experiment would be sufficient for structural confirmation.
Typical ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 300-500 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
Typical ¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 75-125 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl and pyrimidine rings, as well as the C-Cl and C-S bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1400-1300 | C-H Bending | Medium |
| ~800-700 | C-Cl Stretch | Strong |
| ~700-600 | C-S Stretch | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and gaining further structural insights.
Molecular Ion and Isotopic Pattern
For this compound (C₁₁H₈Cl₂N₂S), the molecular weight is 271.17 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.
Fragmentation Pathways
The fragmentation of substituted pyrimidines in an electron ionization (EI) mass spectrometer is largely governed by the nature and position of the substituents. Common fragmentation pathways include the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.
Expected Fragmentation:
-
Loss of a chlorine radical (-Cl): This would result in a significant fragment ion at m/z ~236.
-
Loss of the methylthio radical (-SCH₃): This would lead to a fragment at m/z ~224.
-
Cleavage of the phenyl group (-C₆H₅): This would produce a fragment at m/z ~194.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H spectrum using a 30° pulse width and a relaxation delay of 1 second.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a 30° pulse width and a relaxation delay of 2 seconds.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of the molecular ion.
Visualization of Workflows
General Spectroscopic Analysis Workflow
Caption: A conceptual workflow for the comprehensive spectroscopic characterization of this compound.
Mass Spectrometry Fragmentation Logic
Caption: Predicted primary fragmentation pathways for this compound under electron ionization.
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the unique molecular ion and fragmentation pattern in the mass spectrum collectively serve as a robust analytical profile for this compound. This technical guide serves as a valuable resource for researchers, enabling confident identification, purity assessment, and further investigation of this promising molecule in the context of drug discovery and development.
References
-
Lynch, D. E., & McClenaghan, I. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(3), o264–o265. [Link]
-
P035 New compounds against ulcerative colitis through molecular topology. (2006). ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. Among these, 4,6-Dichloro-2-methylthio-5-phenylpyrimidine is a compound of significant interest due to its trifunctionalized core, presenting multiple reaction sites for further chemical elaboration. The presence of reactive chloro-, methylthio-, and phenyl- groups on the pyrimidine scaffold makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and novel materials. Notably, this compound has been utilized in the synthesis of specialized catalysts and has demonstrated in vivo anti-inflammatory activity, highlighting its potential in drug discovery and development.
This technical guide provides a comprehensive overview of the synthesis, purification, and single-crystal X-ray diffraction analysis of this compound. It is designed to offer researchers and drug development professionals a detailed understanding of its three-dimensional structure and the experimental methodologies required for its characterization.
Physicochemical Properties
A foundational aspect of any chemical study is the characterization of the compound's basic physical and chemical properties. These data are crucial for quality control, reaction setup, and data interpretation.
| Property | Value |
| Molecular Formula | C₁₁H₈Cl₂N₂S |
| Molecular Weight | 271.17 g/mol |
| CAS Number | 64415-11-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 107-111 °C |
Synthesis and Crystallization
Proposed Synthetic Pathway
The synthesis commences with a phenyl-substituted active methylene compound, which undergoes a condensation reaction with a suitable thiourea derivative to form the pyrimidine ring. Subsequent chlorination and methylation steps yield the final product.
Sources
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Abstract
4,6-Dichloro-2-methylthio-5-phenylpyrimidine stands as a pivotal intermediate in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules.[1][2] The strategic importance of this heterocycle lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions, which allows for selective and sequential functionalization. This guide provides an in-depth analysis of the factors governing this reactivity, focusing on the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric influences of the resident substituents and furnish field-proven, step-by-step protocols for key transformations, including amination, alkoxylation, and Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Core Principles: The Reactivity Landscape of a Substituted Dichloropyrimidine
The chemical behavior of this compound is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two ring nitrogen atoms act as powerful electron sinks, withdrawing electron density from the carbon atoms and thereby activating the C4 and C6 positions for nucleophilic attack.[3] This inherent electronic deficiency is the primary driver for the facile displacement of the chloro substituents via the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr reaction proceeds through a characteristic two-step addition-elimination sequence:
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon (C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Chloride Elimination: The aromatic system is restored through the expulsion of a chloride leaving group, resulting in the final substituted product.[3]
The following diagram illustrates this fundamental mechanistic pathway.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The Decisive Role of Substituents in Regioselectivity
While symmetrically substituted 4,6-dichloropyrimidines exhibit equivalent reactivity at both positions for the initial substitution, the title compound presents a more nuanced case.[3][4] The substituents at C2 and C5 introduce electronic and steric asymmetry, creating a preference for nucleophilic attack at one chlorine over the other.
-
2-Methylthio Group (-SMe): This group exerts a dual electronic influence. While it possesses an electron-donating resonance effect, its inductive effect can modulate the electron density of the ring. The primary impact of the -SMe group is to further activate the C4 and C6 positions relative to the C2 position, reinforcing the general reactivity order in halopyrimidines: C4(6) > C2.[5]
-
5-Phenyl Group (-Ph): This substituent is the dominant factor in dictating regioselectivity between the C4 and C6 positions.
-
Steric Hindrance: The phenyl group provides significant steric bulk, impeding the approach of a nucleophile to the adjacent C4 and C6 positions. Crystallographic data on the title compound reveals a significant dihedral angle between the pyrimidine and phenyl rings, meaning the phenyl ring is twisted out of plane, which creates a three-dimensional pocket around the C4 and C6 atoms. This steric congestion is often the most critical factor, particularly when employing bulky nucleophiles, which will preferentially attack the less hindered position.
-
Electronic Effect: The phenyl group is generally considered weakly electron-withdrawing by induction, which would subtly enhance the electrophilicity of the adjacent carbons. However, this electronic influence is typically subordinate to its profound steric impact.
-
The interplay of these factors is crucial for designing selective synthetic strategies.
Caption: Key factors influencing the regioselective substitution of chlorine atoms.
Field-Proven Methodologies for Selective Functionalization
The selective transformation of one or both chlorine atoms is the gateway to vast chemical diversity. The choice between SNAr and palladium-catalyzed cross-coupling depends on the desired bond type (C-N, C-O, C-C) and the nature of the coupling partners.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most direct method for introducing heteroatom nucleophiles. The reaction conditions can be tuned to favor either mono- or di-substitution.
The introduction of an amino group is a cornerstone transformation in drug discovery.
-
Causality Behind Experimental Choices: This reaction is typically performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[4] A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[4][6] Polar aprotic solvents like DMF or DMAc are ideal as they can solvate the ionic intermediates and withstand high temperatures.
Detailed Experimental Protocol: Mono-Amination via SNAr
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 mmol, 2.0-4.0 eq.) and the desired primary or secondary amine (1.0-1.2 mmol, 1.0-1.2 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 3-5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100-140 °C. Stir vigorously for 12-24 hours.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the mono-aminated product.
The displacement of chlorine with an oxygen nucleophile provides access to valuable ether derivatives.
-
Causality Behind Experimental Choices: This reaction is often performed with a pre-formed or in situ generated alkoxide. Using the corresponding alcohol as the solvent ensures a high concentration of the nucleophile.[7] A strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) is used to deprotonate the alcohol, generating the more potent alkoxide nucleophile. These reactions can often proceed at room temperature due to the high reactivity of alkoxides.[4]
Detailed Experimental Protocol: Mono-Alkoxylation
-
Vessel Preparation: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq.) in the desired anhydrous alcohol (e.g., methanol, ethanol; 5-10 mL).
-
Base Addition: Carefully add sodium hydroxide (1.1 mmol, 1.1 eq.) or sodium hydride (1.1 mmol, 1.1 eq., 60% dispersion in mineral oil) in portions.[4]
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the alcohol solvent under reduced pressure.
-
Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds where SNAr is not feasible, palladium-catalyzed reactions are indispensable tools. The general reactivity order for halopyrimidines in these reactions mirrors that of SNAr, with the C4(6) positions being more reactive than C2.[5]
This reaction is the premier method for creating carbon-carbon bonds by coupling the dichloropyrimidine with an organoboron reagent.
-
Causality Behind Experimental Choices: The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] A palladium(0) source, such as Pd(PPh₃)₄, is essential.[9][10] A base (e.g., K₃PO₄, K₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[8] A mixed solvent system, often containing water (e.g., Dioxane/H₂O), is used to dissolve both the organic and inorganic reagents.[9][11]
Detailed Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
Vessel Preparation: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1-1.5 mmol, 1.1-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).[9]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]
-
Solvent Addition and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 70-90 °C under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of a wider range of amines, often under milder conditions.[12][13]
-
Causality Behind Experimental Choices: This reaction requires a specific catalyst system comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, X-Phos).[14][15] The ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without competing in the reaction.[15]
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Mechanism | Pd-catalyzed cross-coupling cycle | Addition-elimination |
| Catalyst | Requires Pd catalyst and specialized ligand[12] | Typically uncatalyzed[12] |
| Reaction Conditions | Often milder, can proceed at lower temperatures[12] | Often requires elevated temperatures (100-140 °C)[4] |
| Substrate Scope | Very broad; tolerant of many functional groups and weakly nucleophilic amines[12] | Can be limited by amine nucleophilicity and pyrimidine electronics[12] |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) | Weaker bases (e.g., K₂CO₃, DIPEA) |
| Cost & Complexity | Higher cost (catalyst, ligand); more sensitive to air/moisture | Lower cost and operationally simpler |
Table 1: Comparison of Buchwald-Hartwig Amination and SNAr for Dichloropyrimidines.
Strategic Synthesis: A Decision-Making Workflow
Choosing the optimal synthetic route requires careful consideration of the target molecule and the available reagents. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting a synthetic strategy.
Conclusion
This compound is a highly adaptable and synthetically valuable scaffold. The reactivity of its C4 and C6 chlorine atoms is a predictable function of the electronic nature of the pyrimidine ring and the steric influence of the C5-phenyl substituent. By understanding these governing principles, researchers can rationally select between Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling reactions to achieve selective functionalization. The protocols and strategic insights provided in this guide serve as a robust foundation for the efficient and targeted synthesis of novel pyrimidine derivatives, empowering the advancement of drug discovery and development programs.
References
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A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloro-2-methylthio-5-phenylpyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel bioactive molecules, including kinase inhibitors and other therapeutic agents.[1][2][3][4]
Core Concepts: The Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.[5][6] The primary mechanism for the substitution of these halogens is the SNAr reaction, which proceeds through a two-step addition-elimination pathway.
Mechanism of SNAr Reaction:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.[6][7]
The reactivity of halogen-substituted pyrimidines generally follows the order C4(6) > C2 » C5.[5] This preference is attributed to the greater activation by the two ring nitrogen atoms at the C4 and C6 positions.
The Substrate: this compound
A thorough understanding of the substrate is paramount to predicting its reactivity. Let's dissect the influence of each substituent on the pyrimidine core.
-
4,6-Dichloro Groups: The two chlorine atoms are the primary leaving groups in SNAr reactions. Their strong electron-withdrawing inductive effect further activates the pyrimidine ring towards nucleophilic attack.
-
2-Methylthio Group: The methylthio (-SMe) group at the C2 position has a dual electronic effect. It is electron-withdrawing inductively but can be a weak electron-donating group through resonance. Compared to a chloro or sulfonyl group, the methylthio group is generally less reactive and often remains intact during initial substitutions at the C4/C6 positions.[8][9] However, it can be displaced under more forcing conditions or after oxidation to a more labile sulfone group (-SO₂Me).[10][11]
-
5-Phenyl Group: The phenyl group at the C5 position is a crucial modulator of reactivity. Its steric bulk can influence the accessibility of the adjacent C4 and C6 positions to incoming nucleophiles. Electronically, the phenyl ring can be either electron-donating or electron-withdrawing depending on its own substitution, but in its unsubstituted form, it is generally considered to be weakly electron-withdrawing via induction and capable of resonance effects that can stabilize the Meisenheimer intermediate.
Regioselectivity in Nucleophilic Substitution
For this compound, the initial nucleophilic substitution is expected to occur preferentially at the C4 or C6 position. Due to the symmetrical nature of the 4 and 6 positions in the parent dichloropyrimidine, mono-substitution can lead to a mixture of products if the nucleophile is not directed. However, the presence of the 5-phenyl group can introduce a degree of regioselectivity.
Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C4 position.[12][13] The presence of an electron-withdrawing group at C5 further enhances this selectivity for the C4 position.[14][15]
Visualizing the Reaction Pathway
Caption: General SNAr mechanism at the C4/C6 position.
Reactions with Various Nucleophiles
The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Amination Reactions
Reactions with amines are fundamental for the synthesis of many biologically active compounds.[6]
-
Primary and Secondary Amines: These nucleophiles will readily displace one of the chlorine atoms at either the C4 or C6 position. To achieve mono-substitution, controlling the stoichiometry of the amine is crucial. The use of a weak base is often employed to neutralize the HCl generated during the reaction.[10]
-
Aromatic Amines: Generally less nucleophilic than aliphatic amines, they may require more forcing conditions (higher temperatures) or the use of a catalyst.[5]
Reactions with Oxygen Nucleophiles
-
Alkoxides: Sodium or potassium alkoxides in their corresponding alcohols are effective for introducing alkoxy groups. For instance, sodium ethoxide in ethanol has been shown to selectively displace one chlorine atom in 4,6-dichloro-2-(methylthio)pyrimidine.[16]
-
Hydroxide: Aqueous base can lead to hydrolysis of the chloro groups to hydroxyl groups, though this may require harsh conditions.
Reactions with Sulfur Nucleophiles
-
Thiolates: Sodium or potassium thiolates will readily displace the chlorine atoms to form thioethers.
Experimental Protocols
The following are representative, detailed protocols for conducting nucleophilic substitution reactions on this compound, based on established methodologies for similar substrates.[1][6]
Protocol for Mono-amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL), add the desired amine (1.0 mmol) and a base like potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-140 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1][6]
-
Work-up: After completion, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired mono-aminated product.[6]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for a mono-amination reaction.
Data Presentation: Predicted Reactivity and Regioselectivity
The following table summarizes the expected outcomes for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Predicted Major Product | Reaction Conditions | Expected Regioselectivity |
| Primary/Secondary Amine | 4-Amino-6-chloro-2-methylthio-5-phenylpyrimidine | Mild heating (80-120 °C), Base (e.g., K₂CO₃) | High for C4/C6 mono-substitution |
| Aromatic Amine | 4-Anilino-6-chloro-2-methylthio-5-phenylpyrimidine | Higher temperatures (120-150 °C), possibly catalyst | High for C4/C6 mono-substitution |
| Alkoxide (e.g., EtO⁻) | 4-Chloro-6-ethoxy-2-methylthio-5-phenylpyrimidine | Room temperature to mild heating | High for C4/C6 mono-substitution |
| Thiolate (e.g., PhS⁻) | 4-Chloro-2-methylthio-6-(phenylthio)-5-phenylpyrimidine | Room temperature | High for C4/C6 mono-substitution |
Conclusion and Future Directions
This compound is a versatile building block for the synthesis of a wide array of functionalized pyrimidines. The predictable nature of its SNAr reactions allows for the selective introduction of various nucleophiles at the C4 and C6 positions. Further exploration into the sequential displacement of both chlorine atoms, as well as the subsequent modification of the 2-methylthio group, will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science. The strategic use of this substrate will continue to be a valuable tool for medicinal chemists in the development of next-generation therapeutics.
References
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- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- 4,6-Dichloro-2-(methylthio)pyrimidine.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.
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A Technical Guide to the Biological Activity Screening of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its inherent biological significance as a component of DNA and RNA.[1] This guide provides an in-depth technical framework for the comprehensive biological activity screening of a specific pyrimidine derivative, 4,6-Dichloro-2-methylthio-5-phenylpyrimidine . Drawing upon the known pharmacological potential of substituted pyrimidines—which includes anticancer, anti-inflammatory, and antimicrobial activities—this document details a logical, tiered screening cascade.[1][2][3] We present a series of robust, validated protocols, from initial broad-spectrum assessments to more defined mechanistic studies, designed to thoroughly elucidate the therapeutic potential of this compound. This guide is intended to serve as a practical resource for researchers in drug discovery, providing not only step-by-step methodologies but also the scientific rationale behind the experimental designs.
Introduction: The Rationale for Screening this compound
Substituted pyrimidines are a cornerstone of modern pharmacology, with derivatives demonstrating a vast array of biological effects.[1][4] The subject of this guide, this compound, possesses a unique combination of chemical features that suggest significant therapeutic potential. The dichlorinated pyrimidine core provides reactive sites for further chemical modification, while the 2-methylthio and 5-phenyl substitutions contribute to the molecule's lipophilicity and potential for specific interactions with biological targets. Notably, a closely related compound has been reported to exhibit significant in vivo anti-inflammatory activity, providing a strong rationale for the initial screening focus.[5] Furthermore, the pyrimidine scaffold is a known pharmacophore in oncology, with some derivatives acting as kinase inhibitors, and the precursor "4,6-Dichloro-2-(methylthio)pyrimidine" is utilized in the synthesis of Kras modulators for cancer research.[6]
This guide, therefore, proposes a multi-faceted screening approach to systematically evaluate the anti-inflammatory, anticancer, and antimicrobial properties of this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for similar pyrimidine derivatives.[7] The general approach involves the cyclization to form the pyrimidine ring, followed by chlorination.
Illustrative Synthetic Pathway:
Caption: Illustrative synthetic pathway for the target compound.
Tier 1 Screening: Foundational Biological Activities
The initial screening tier is designed to broadly assess the potential of this compound across three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial.
Anti-inflammatory Activity Screening
Given the reported anti-inflammatory activity of a related compound, this is a primary area of investigation.[5] The screening will progress from a well-established in vivo model to more specific in vitro enzymatic assays.
This widely used model induces an acute, localized inflammatory response, making it ideal for evaluating the efficacy of potential anti-inflammatory agents.[8][9]
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6):
-
Control (vehicle only)
-
Test Compound (this compound at various doses, e.g., 10, 25, 50 mg/kg)
-
Standard (Indomethacin, 10 mg/kg)
-
-
Compound Administration: The test compound and standard drug are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of inflammation.[10]
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[10]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| Test Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Test Compound | 25 | 0.45 ± 0.04 | 47.1 |
| Test Compound | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
This assay determines if the anti-inflammatory effect is mediated through the inhibition of cyclooxygenase enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[6][11]
Protocol (Colorimetric Assay):
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.[12]
-
Assay Plate Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.
-
Inhibitor Addition: Add various concentrations of this compound to the inhibitor wells.
-
Enzyme Addition: Add COX-1 or COX-2 to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Reading: The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[12]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | >100 | 15.2 | >6.5 |
| Celecoxib | 82 | 6.8 | 12.1 |
| Indomethacin | 0.21 | 9.17 | 0.023 |
Anticancer Activity Screening
The prevalence of the pyrimidine core in anticancer drugs warrants an investigation into the cytotoxic potential of this compound.[13][14]
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours to allow the formation of formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) of Test Compound |
| MCF-7 (Breast Cancer) | 25.8 |
| A549 (Lung Cancer) | 42.1 |
| HCT116 (Colon Cancer) | 33.5 |
Antimicrobial Activity Screening
Many heterocyclic compounds, including pyrimidines, exhibit antimicrobial properties.[18][19]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[20]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.[3]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]
Hypothetical Data Presentation:
| Microorganism | MIC (µg/mL) of Test Compound |
| Staphylococcus aureus (Gram-positive) | 64 |
| Escherichia coli (Gram-negative) | 128 |
| Candida albicans (Fungus) | >256 |
Tier 2 Screening: Mechanistic Elucidation
Based on promising results from Tier 1, this second tier of screening aims to delve deeper into the mechanism of action.
Kras Modulation Assay
If significant anticancer activity is observed, particularly in Kras-mutant cell lines, a direct assessment of Kras modulation is warranted. The Transcreener GDP Assay can be used to measure the enzymatic activity of KRAS by detecting the amount of GDP produced.[21]
Protocol Overview:
-
Enzyme Reaction: Incubate purified KRAS enzyme with GTP and varying concentrations of this compound.
-
GDP Detection: Add the Transcreener GDP detection mixture, which contains a GDP antibody and a fluorescent tracer.
-
Fluorescence Measurement: The GDP produced by KRAS will displace the tracer from the antibody, leading to a change in fluorescence. This change is measured to quantify KRAS activity.
Caption: Workflow for the Kras GTPase activity assay.
Conclusion and Future Directions
This technical guide outlines a systematic and comprehensive screening cascade for evaluating the biological activities of this compound. The proposed workflow, progressing from broad phenotypic assays to specific mechanistic studies, provides a robust framework for identifying and characterizing the therapeutic potential of this novel compound. Positive results in any of the described assays would warrant further investigation, including structure-activity relationship (SAR) studies, advanced in vivo efficacy models, and pharmacokinetic and toxicological profiling. The versatility of the pyrimidine scaffold suggests that this compound is a promising candidate for drug discovery efforts.
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Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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A Validated KRAS Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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An ELISA method to measure inhibition of the COX enzymes. National Institutes of Health (NIH). Available at: [Link]
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Targeting Mutant KRAS for Anticancer Therapeutics: A Review of Novel Small Molecule Modulators. National Institutes of Health (NIH). Available at: [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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In silico anticancer activity prediction of pyrimidine derivatives. Authorea. Available at: [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. National Institutes of Health (NIH). Available at: [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). Available at: [Link]
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(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Available at: [Link]
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Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]
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Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays 2. YouTube. Available at: [Link]
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Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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A Technical Guide to the In Vivo Evaluation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine as a Novel Anti-Inflammatory Agent
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory properties. This technical guide provides a comprehensive framework for the preclinical in vivo evaluation of a novel pyrimidine derivative, 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. We will explore the scientific rationale for investigating this compound, detail robust methodologies for assessing its acute and chronic anti-inflammatory potential, and discuss the underlying molecular mechanisms that may contribute to its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Rationale for Investigating Pyrimidine Derivatives in Inflammation
Pyrimidine, a heterocyclic aromatic organic compound, forms the core structure of a wide array of biologically active molecules. In the realm of anti-inflammatory research, pyrimidine derivatives have garnered considerable attention for their ability to modulate key inflammatory pathways. The anti-inflammatory effects of many pyrimidine-based compounds are attributed to their inhibition of crucial inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).[1] Given the established precedent of this chemical class, this compound is a promising candidate for investigation as a novel anti-inflammatory agent. This guide outlines a systematic approach to validate its potential therapeutic efficacy in vivo.
Preclinical In Vivo Assessment of Anti-Inflammatory Activity
The following sections detail validated and widely accepted animal models for screening the anti-inflammatory activity of novel chemical entities. The selection of these models allows for a comprehensive evaluation of the compound's efficacy in both acute and chronic inflammation scenarios.
Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[2][3] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a reproducible, biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[2]
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[2][4]
-
Housing: Animals should be housed in standard conditions with ad libitum access to food and water and acclimatized for at least one week before the experiment.[4]
-
Grouping: Randomly divide the animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group II (Test Compound): Receives this compound at various doses.
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg).[4]
-
-
Procedure:
-
Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, test compound, or positive control orally.
-
After one hour, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[2]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[2]
-
-
Data Analysis:
-
Edema Volume: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
The inclusion of a vehicle control group establishes the baseline inflammatory response to carrageenan. The positive control group (Indomethacin) validates the experimental model's sensitivity to a known anti-inflammatory drug. A significant reduction in paw edema in the positive control group is essential for the validation of the experiment.
Chronic Anti-Inflammatory Activity: Adjuvant-Induced Arthritis Model
The Adjuvant-Induced Arthritis (AIA) model is a well-established in vivo model for studying chronic inflammation, particularly relevant to rheumatoid arthritis.[5][6] A single injection of Complete Freund's Adjuvant (CFA) induces a systemic inflammatory response, leading to arthritis in the distal joints.[5][7]
Caption: Workflow for the adjuvant-induced arthritis assay.
-
Animals: Lewis or Wistar rats are commonly used for this model.
-
Induction of Arthritis: On day 0, inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) subcutaneously into the subplantar region of the right hind paw.[5][7]
-
Grouping and Dosing:
-
Group I (Normal Control): No CFA injection, receives vehicle.
-
Group II (AIA Control): CFA-injected, receives vehicle.
-
Group III (Test Compound): CFA-injected, receives this compound.
-
Group IV (Positive Control): CFA-injected, receives a standard drug like Methotrexate or Indomethacin.
-
Daily oral administration of the respective treatments from day 0 to day 21.
-
-
Assessment Parameters:
-
Paw Volume: Measure the volume of both hind paws every three days.
-
Arthritis Score: Score the severity of arthritis in the non-injected (contralateral) paw every three days based on a scale of 0-4, where 0=normal, 1=mild erythema and swelling, 2=moderate erythema and swelling, 3=severe erythema and swelling, and 4=gross deformity and ankylosis.[8]
-
Body Weight: Monitor body weight every three days as an indicator of systemic inflammation and animal welfare.
-
-
Terminal Analysis (Day 21):
-
Collect blood samples for the analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Perform histopathological examination of the ankle joints to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Elucidating the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to modulate intracellular signaling cascades that regulate the expression of inflammatory mediators.[1] The following pathways are critical to investigate.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9][10] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[11][12]
Caption: The canonical NF-κB signaling pathway in inflammation.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[13][14] The three major MAPK subfamilies involved in inflammation are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.[13][15]
Caption: A simplified overview of the MAPK signaling pathway.
Quantitative Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the in vivo studies.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | - |
| Test Compound | Dose 1 | Value | Value |
| Dose 2 | Value | Value | |
| Dose 3 | Value | Value | |
| Indomethacin | 10 | Value | Value |
Table 2: Effect on Adjuvant-Induced Arthritis
| Group | Dose (mg/kg) | Arthritis Score (Day 21) (Mean ± SEM) | Paw Volume (Contralateral) (mL) (Mean ± SEM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Normal Control | - | Value | Value | Value | Value |
| AIA Control | - | Value | Value | Value | Value |
| Test Compound | Dose 1 | Value | Value | Value | Value |
| Dose 2 | Value | Value | Value | Value | |
| Methotrexate | Dose | Value | Value | Value | Value |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the in vivo evaluation of this compound as a potential anti-inflammatory agent. By employing both acute and chronic models of inflammation, and by investigating its effects on key signaling pathways, a comprehensive understanding of the compound's therapeutic potential can be achieved. The detailed protocols and self-validating systems described herein are designed to ensure the generation of reliable and reproducible data, which is paramount for the progression of any novel compound through the drug discovery pipeline.
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MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available at: [Link].
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Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. Available at: [Link].
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PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Available at: [Link].
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MDPI. (n.d.). In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera. Available at: [Link].
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Methodological & Application
Application Notes & Protocols: 4,6-Dichloro-2-methylthio-5-phenylpyrimidine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Complex Synthesis
4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS No. 64415-11-8) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic molecules, particularly within medicinal chemistry.[1] Its pyrimidine core is a "privileged structure," forming the basis of numerous therapeutic agents, most notably protein kinase inhibitors used in oncology.[2][3]
The strategic arrangement of its functional groups—two reactive chlorine atoms at the C4 and C6 positions, a modifiable methylthio group at C2, and a phenyl group at C5—provides a versatile platform for sequential and diverse chemical transformations. This guide provides an in-depth exploration of the core synthetic strategies involving this building block, complete with mechanistic insights and detailed, field-proven protocols for its application.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this reagent.
| Property | Value | Reference(s) |
| CAS Number | 64415-11-8 | [4][5] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [1][4][5] |
| Molecular Weight | 271.17 g/mol | [1][4][6] |
| Appearance | White to off-white or yellow solid | [7] |
| Melting Point | 107-111 °C | [1][6] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Dimethylformamide. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. | [7][8] |
For detailed safety information, always consult the Safety Data Sheet (SDS) from the supplier.
Core Synthetic Strategies & Mechanistic Insights
The utility of this compound stems from the distinct reactivity of its chloro and methylthio substituents. Understanding the principles behind these reactions allows for rational design of synthetic routes.
Nucleophilic Aromatic Substitution (SNA_r_) at C4 and C6
The chlorine atoms at the C4 and C6 positions are highly susceptible to displacement by nucleophiles. This reactivity is driven by the electron-withdrawing nature of the two ring nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While the classic mechanism proceeds in a two-step addition-elimination sequence, evidence also exists for concerted pathways in similar systems.[9] This reaction is a fundamental tool for introducing nitrogen, oxygen, and sulfur nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r_).
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
For the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, which pairs an organoboron species (like a boronic acid) with an organic halide, is particularly powerful.[10][11] The chloro groups of the pyrimidine serve as excellent electrophilic partners, enabling the introduction of a wide array of aryl and heteroaryl substituents, thereby rapidly building molecular complexity.[12] The reaction proceeds through a well-established catalytic cycle.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C2-Position Functionalization via Oxidation-Displacement
While the C4 and C6 positions are readily functionalized, the C2-methylthio group offers a distinct strategic advantage. The thioether can be oxidized to a methylsulfonyl group (-SO₂Me) using common oxidants. This transformation is crucial because the resulting sulfone is an excellent leaving group, far more labile than the initial thioether or the chloro-substituents.[14] This allows for the selective introduction of a third set of nucleophiles at the C2 position, a strategy that has been successfully employed to install amine and cyano functionalities.[14][15]
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Application Notes and Protocols for the Preparation of Cinchona Alkaloid-Derived Catalysts Using 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Introduction: The Evolution of Asymmetric Catalysis with Cinchona Alkaloids
Cinchona alkaloids, naturally occurring chiral molecules, have long been cornerstones in the field of asymmetric organocatalysis.[1][2] Their inherent chirality, rigid structural framework, and the presence of multiple functional groups make them privileged scaffolds for the design of highly effective catalysts for a myriad of enantioselective transformations.[3][4][5] The modification of these natural products has led to the development of catalysts with enhanced reactivity and selectivity, significantly broadening their applicability in both academic research and industrial drug development.[3] A key strategy in the evolution of cinchona alkaloid catalysts has been the introduction of various functionalities at the C9 position, transforming the native hydroxyl group into more complex and catalytically active moieties.[1] Among the most successful modifications is the introduction of a primary amino group to yield 9-amino(9-deoxy)epi cinchona alkaloids, which have proven to be exceptional organocatalysts for the stereoselective functionalization of carbonyl compounds.[6][7][8]
This application note provides a comprehensive guide to the preparation of a novel class of cinchona alkaloid-derived catalysts through the strategic incorporation of 4,6-dichloro-2-methylthio-5-phenylpyrimidine. The rationale behind this molecular design is to create a bifunctional catalyst that combines the established chiral environment of the cinchona alkaloid with the unique electronic and steric properties of the substituted pyrimidine ring. The pyrimidine moiety can act as a hydrogen bond donor/acceptor and a rigid spacer, influencing the catalyst's conformation and its interaction with substrates. The dichloro substitution pattern on the pyrimidine offers a versatile handle for further functionalization or for tuning the electronic properties of the catalyst.
This document will detail the necessary prerequisite synthesis of 9-amino(9-deoxy)epi-cinchonidine, followed by a robust protocol for its reaction with this compound via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of these transformations and provide practical guidance for researchers in the field.
Mechanistic Rationale: The Synergy of Cinchona and Pyrimidine Moieties
The efficacy of the target catalysts stems from the synergistic interplay between the cinchona alkaloid scaffold and the appended pyrimidine ring. The cinchona alkaloid provides the essential chiral environment, with the quinuclidine nitrogen acting as a basic site to activate one reactant (e.g., a pronucleophile) and the quinoline ring providing steric bulk to direct the approach of the other reactant.
The incorporation of the this compound linker serves several key purposes:
-
Structural Rigidity: The pyrimidine ring introduces a rigid and well-defined spacer between the cinchona alkaloid and any potential secondary catalytic site or interacting group. This rigidity helps to maintain a specific conformation of the catalyst, which is crucial for achieving high enantioselectivity.
-
Electronic Tuning: The electron-withdrawing nature of the dichloropyrimidine ring can influence the basicity of the quinuclidine nitrogen, thereby modulating the catalyst's activity.
-
Bifunctionality: The remaining chlorine atom on the pyrimidine ring after the initial substitution provides a reactive handle for further modifications, allowing for the creation of a library of catalysts with diverse properties. This could include the introduction of hydrogen bond donors, Lewis acids, or other functional groups to enable cooperative catalysis.
-
Enhanced Interactions: The phenyl and methylthio substituents on the pyrimidine ring can engage in non-covalent interactions, such as π-stacking and hydrophobic interactions, with the substrate, further enhancing the organization of the transition state and improving stereocontrol.
The key synthetic step, the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring by the 9-amino group of the cinchona alkaloid, is a well-established transformation in heterocyclic chemistry.[9][10][11][12] The electron-deficient nature of the pyrimidine ring facilitates the attack of the nucleophilic amine, proceeding through a Meisenheimer-like intermediate. The regioselectivity of this reaction, specifically which of the two chlorine atoms is displaced, is influenced by the electronic and steric environment of the pyrimidine ring. Based on studies of related systems, the substitution is expected to occur preferentially at the 4-position due to a combination of electronic and steric factors.[13]
Experimental Protocols
Part 1: Synthesis of 9-Amino(9-deoxy)epi-cinchonidine
This protocol is adapted from established procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids.[6][7][8][14]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | 5.0 g | >98% | Sigma-Aldrich |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 5.3 g | >99% | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 4.1 mL | >97% | Sigma-Aldrich |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | 4.4 mL | >97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | >99.8% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.9 g | 1.0 M in THF | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous | Sigma-Aldrich |
| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | CH₃OH | 32.04 | As needed | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - | Fisher Scientific |
| Saturated aq. Sodium chloride | NaCl | 58.44 | As needed | - | Fisher Scientific |
Procedure:
-
Azidation:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add cinchonidine (5.0 g, 17.0 mmol) and triphenylphosphine (5.3 g, 20.4 mmol).
-
Dissolve the solids in anhydrous THF (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (4.1 mL, 20.4 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
In a separate flask, prepare a solution of DPPA (4.4 mL, 20.4 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add a 1.0 M solution of LiAlH₄ in THF (25.5 mL, 25.5 mmol) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (1.0 mL), 15% aqueous NaOH (1.0 mL), and water (3.0 mL).
-
Stir the resulting suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH, 95:5 to 90:10 with 1% triethylamine) to afford 9-amino(9-deoxy)epi-cinchonidine as a white solid.
-
Expected Yield: 70-80%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 1: Synthetic scheme for 9-amino(9-deoxy)epi-cinchonidine.
Part 2: Synthesis of the Cinchona Alkaloid-Pyrimidine Catalyst
This protocol describes the nucleophilic aromatic substitution reaction between 9-amino(9-deoxy)epi-cinchonidine and this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 9-Amino(9-deoxy)epi-cinchonidine | C₁₉H₂₃N₃ | 293.41 | 1.0 g | >98% | Synthesized in Part 1 |
| This compound | C₁₁H₈Cl₂N₂S | 271.17 | 0.92 g | >97% | Commercially available |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.2 mL | >99% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | >99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ACS Grade | Fisher Scientific |
| Hexanes | - | - | As needed | ACS Grade | Fisher Scientific |
| Deionized water | H₂O | 18.02 | As needed | - | - |
| Saturated aq. Sodium chloride | NaCl | 58.44 | As needed | - | Fisher Scientific |
| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | Sigma-Aldrich |
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 9-amino(9-deoxy)epi-cinchonidine (1.0 g, 3.41 mmol) and this compound (0.92 g, 3.41 mmol).
-
Add anhydrous DMF (20 mL) and stir to dissolve the solids.
-
Add DIPEA (1.2 mL, 6.82 mmol) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cinchona alkaloid-pyrimidine catalyst.
-
Expected Yield: 60-75%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and optical rotation to confirm its structure and enantiopurity.
Figure 2: Synthesis of the target catalyst via SNAr reaction.
Applications in Asymmetric Synthesis and Drug Development
The newly synthesized cinchona alkaloid-pyrimidine catalysts are expected to be highly effective in a range of asymmetric transformations. Their bifunctional nature makes them particularly promising for reactions where dual activation of both the nucleophile and the electrophile is beneficial. Potential applications include:
-
Michael Additions: Catalyzing the conjugate addition of various nucleophiles (e.g., malonates, nitroalkanes, thiols) to α,β-unsaturated compounds.
-
Aldol and Mannich Reactions: Promoting the enantioselective formation of C-C and C-N bonds, respectively.
-
Phase-Transfer Catalysis: The quinuclidine nitrogen can be quaternized to generate chiral phase-transfer catalysts for asymmetric alkylations and other reactions.[15]
-
Friedel-Crafts Alkylations: Catalyzing the enantioselective addition of electron-rich aromatic and heterocyclic compounds to electrophiles.
The modular nature of the synthesis allows for the creation of a diverse library of catalysts by varying the cinchona alkaloid scaffold (e.g., using quinine, quinidine, or cinchonine derivatives) and by further modifying the remaining chlorine atom on the pyrimidine ring. This versatility makes these catalysts valuable tools for drug development professionals in the synthesis of chiral building blocks and complex active pharmaceutical ingredients.
Conclusion
This application note provides a detailed and scientifically grounded guide for the preparation of a novel class of cinchona alkaloid-derived catalysts featuring a this compound moiety. By providing clear, step-by-step protocols and elucidating the underlying mechanistic principles, we aim to empower researchers to synthesize and explore the catalytic potential of these promising new molecules. The inherent modularity of this catalyst design opens up exciting avenues for the development of highly tailored catalysts for a wide array of asymmetric transformations, with significant implications for both academic research and the pharmaceutical industry.
References
Sources
- 1. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric organic catalysis with modified cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: 4,6-Dichloro-2-methylthio-5-phenylpyrimidine as a Strategic Building Block in Modern Drug Discovery
Introduction: The Privileged Status of Pyrimidines in Medicinal Chemistry
The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1] Its structural resemblance to the purine bases of DNA and RNA allows for critical interactions with a wide array of biological targets, most notably protein kinases.[2] Kinases, being central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and other diseases. Consequently, the development of potent and selective kinase inhibitors has become a major focus of modern drug discovery. Pyrimidine derivatives have proven to be exceptionally well-suited for this purpose, forming the core of numerous FDA-approved drugs.[3][4]
This technical guide delves into the utility of a specific, highly functionalized building block: 4,6-dichloro-2-methylthio-5-phenylpyrimidine (CAS 64415-11-8) . The strategic arrangement of its functional groups—two reactive chlorine atoms, a methylthio group, and a phenyl substituent—offers a rich platform for molecular diversification, enabling medicinal chemists to systematically explore chemical space and optimize pharmacological properties. We will explore its synthetic accessibility, predictable reactivity, and its application in the construction of kinase inhibitor scaffolds and other potential therapeutic agents.
Physicochemical Properties and Reactivity Profile
The utility of this compound as a building block is rooted in its distinct chemical features.
| Property | Value | Reference |
| CAS Number | 64415-11-8 | [2] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [2] |
| Molecular Weight | 271.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 107-111 °C | [4] |
The key to its synthetic versatility lies in the differential reactivity of its functional groups. The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[5] The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, and their reactivity is enhanced by the electron-withdrawing nature of the ring nitrogens.
Generally, for 4,6-dichloropyrimidines, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position.[5] This regioselectivity is attributed to the superior stabilization of the Meisenheimer intermediate, a negatively charged species formed during the SNAr reaction, when the attack occurs at positions para or ortho to the ring nitrogens.[6][7] The presence of the methylthio group at C2 and the phenyl group at C5 further modulates this reactivity, offering opportunities for sequential and site-selective modifications.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The this compound scaffold is pre-configured for the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site. The pyrimidine core can mimic the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. The substituents at the 2, 4, 5, and 6 positions can then be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby dictating the inhibitor's potency and selectivity.
While a specific FDA-approved drug originating directly from this starting material is not publicly documented, the closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a pivotal intermediate in the synthesis of the antiplatelet drug Ticagrelor . This underscores the industrial relevance and therapeutic potential of this class of substituted pyrimidines.
The following sections provide detailed protocols for key transformations that leverage the unique reactivity of this compound to generate diverse libraries of potential drug candidates.
Experimental Protocols: Harnessing the Reactivity of the Dichloropyrimidine Core
The following protocols are generalized methodologies adapted from literature on structurally similar dichloropyrimidines and represent common transformations for which this compound is an ideal substrate. Optimization for specific substrates and coupling partners is highly recommended.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective mono-amination at the C4/C6 position, a common first step in building kinase inhibitor scaffolds.
Reaction Scheme:
A generalized workflow for SNAr.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or isopropanol (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.
-
Add the amine nucleophile and the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-substituted product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially when using sensitive reagents.
-
Base: DIPEA or K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF and isopropanol are polar aprotic and polar protic solvents, respectively, that are effective at solvating the reactants and facilitating the SNAr reaction.
-
Temperature: Heating is typically required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C4 or C6 positions.
Reaction Scheme:
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
"protocols for nucleophilic aromatic substitution on 4,6-Dichloro-2-methylthio-5-phenylpyrimidine"
An Application Guide to Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The ability to precisely functionalize the pyrimidine ring is therefore of paramount importance. This compound is a versatile building block, primed for derivatization via nucleophilic aromatic substitution (SNAr). Its two reactive chlorine atoms serve as excellent leaving groups, and the electron-deficient nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles.[3]
This guide provides a detailed exploration of the protocols for executing SNAr reactions on this specific substrate. We will delve into the mechanistic underpinnings, regioselective considerations, and provide field-tested protocols for the synthesis of novel pyrimidine derivatives.
Mechanistic Framework: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems like pyrimidines does not proceed through SN1 or SN2 pathways, which are common for alkyl halides. Instead, it follows a well-established two-step addition-elimination mechanism .[4][5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom (C4 or C6). This step is typically the rate-determining step of the reaction.[6] The attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5] The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this anionic intermediate, thereby lowering the activation energy of this step.[5][6]
-
Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.[4][6]
Caption: The Addition-Elimination (SNAr) Mechanism.
Controlling Regioselectivity: C4 vs. C6 Substitution
In the starting material, this compound, the C4 and C6 positions are chemically equivalent. Therefore, the initial nucleophilic attack will occur at either position without preference, leading to a single mono-substituted product.
The critical challenge arises when planning a second, different substitution. The nature of the first substituent (Nu1) dictates the reactivity of the remaining chlorine atom.
-
Electron-Donating Groups (EDGs): If Nu1 is an electron-donating group (e.g., an amino or alkoxy group), it will increase the electron density of the pyrimidine ring. This deactivates the ring towards further nucleophilic attack, making the second substitution more challenging and requiring harsher reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Conversely, if Nu1 is an electron-withdrawing group, it will further decrease the ring's electron density, activating it for a second substitution, which may proceed under milder conditions than the first.
Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position over the C2 position.[7][8][9] This preference is attributed to the C4 position having a higher LUMO coefficient and forming a more stable Meisenheimer intermediate.[8] While our substrate is a 4,6-dichloro derivative, this principle underscores the inherent reactivity of the C4/C6 positions on the pyrimidine ring.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of mono-substituted derivatives. Optimization may be required based on the specific nucleophile used.
Protocol 1: Substitution with Amine Nucleophiles (N-Nucleophiles)
This protocol describes a general procedure for the reaction with primary or secondary amines to yield 4-amino-6-chloro-2-methylthio-5-phenylpyrimidine derivatives. The use of a tertiary amine base like triethylamine (TEA) is crucial to scavenge the HCl generated during the reaction.
Materials and Reagents:
-
This compound
-
Amine of choice (1.0-1.2 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, condenser
-
TLC plates (e.g., silica gel 60 F254)
-
Ethyl acetate/Hexanes for TLC and column chromatography
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add anhydrous ethanol (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the amine (1.0-1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (for ethanol, ~78°C) and stir vigorously.[10] Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-substituted product.
Causality Behind Choices:
-
Solvent: Ethanol is a good choice as it is a polar protic solvent that can facilitate the reaction and is relatively easy to remove.[11] DMF can be used for less reactive amines due to its higher boiling point.
-
Base: Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.[10]
Protocol 2: Substitution with Alkoxide Nucleophiles (O-Nucleophiles)
This protocol outlines the synthesis of 4-alkoxy-6-chloro-2-methylthio-5-phenylpyrimidine derivatives. It involves the in-situ generation of a sodium alkoxide from the corresponding alcohol and a strong base like sodium metal or sodium hydride. A literature procedure for a similar substrate uses a pre-prepared solution of sodium ethoxide.[11]
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., Ethanol, Methanol) to serve as both nucleophile and solvent
-
Sodium metal (Na) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)
-
Standard laboratory glassware, magnetic stirrer, condenser with drying tube
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Alkoxide Preparation (Caution: Handle Na and NaH with extreme care):
-
In a separate flask under an inert atmosphere (N2 or Argon), add anhydrous alcohol.
-
Carefully add sodium metal in small portions (or NaH portion-wise) to the alcohol. Stir until all the sodium has reacted and a clear solution of sodium alkoxide is formed.
-
-
Setup: In the main reaction flask, dissolve this compound (1.0 eq) in the same anhydrous alcohol.
-
Reaction: Cool the dichloropyrimidine solution in an ice bath. Slowly add the freshly prepared sodium alkoxide solution (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[11] Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography or recrystallization (e.g., from n-pentane) to obtain the pure 4-alkoxy-6-chloro product.[11]
Causality Behind Choices:
-
Alkoxide: The alkoxide is a much stronger nucleophile than the corresponding alcohol, making the reaction significantly faster and more efficient. Using it in slight excess ensures complete conversion of the starting material.
-
Temperature: The reaction is often initiated at a low temperature to control the exothermic reaction and then allowed to proceed at room temperature for milder conditions and better selectivity.[11]
Caption: A typical workflow for SNAr reactions.
Comparative Data Summary
The choice of reaction conditions is critical for achieving the desired product in high yield. The following table summarizes typical conditions for mono-substitution on the 4,6-dichloropyrimidine core.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Key Considerations |
| Amines (N-Nu) | Aniline, Morpholine | Triethylamine (TEA) | Ethanol, DMF | Room Temp to Reflux | Use 1.0-1.2 eq of amine for mono-substitution.[10] |
| Alcohols (O-Nu) | Ethanol, Methanol | Sodium Hydride (NaH) or Sodium Metal (Na) | Parent Alcohol | 0°C to Room Temp | Nucleophile must be deprotonated to the alkoxide for good reactivity.[11] |
| Thiols (S-Nu) | Thiophenol | Potassium Carbonate (K2CO3) | Acetonitrile, DMF | Room Temp | Thiolates are very soft and potent nucleophiles; reactions are often fast. |
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Cause: Insufficiently reactive nucleophile or deactivation by protonation.
-
Solution: Increase the reaction temperature, switch to a higher boiling point solvent (e.g., from EtOH to DMF or Dioxane), or use a stronger base to ensure the nucleophile remains deprotonated. For amines, using a strong, non-nucleophilic base like LiHMDS can dramatically increase reactivity.[7]
-
-
Formation of Di-substituted Product:
-
Cause: Using a large excess of the nucleophile or prolonged reaction times/high temperatures after the mono-substitution is complete.
-
Solution: Carefully control the stoichiometry, using no more than 1.2 equivalents of the nucleophile. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity for the mono-substituted product.
-
-
Competing Reactions with Solvent:
-
Cause: In reactions with alkoxides, if a different alcohol is used as the solvent, competitive substitution by the solvent-derived alkoxide can occur, especially if a strong base is present.
-
Solution: Always use the parent alcohol of the desired alkoxide as the solvent (e.g., use ethanol as the solvent for ethoxide substitution).
-
References
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Molecules. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Molecules. (2019). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
-
Angewandte Chemie International Edition. (2015). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. [Link]
-
European Journal of Organic Chemistry. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
QM Magic Class. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Arkivoc. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
RSC Medicinal Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. [Link]
-
VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
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- 11. mdpi.com [mdpi.com]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Abstract
This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. The method is designed for researchers, scientists, and quality control analysts in drug development and chemical synthesis. The protocol provides a comprehensive framework, from instrumentation setup and sample preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water, utilizing UV detection. This document serves as a complete guide, explaining the scientific rationale behind the chosen parameters to ensure reliable and reproducible results.
Introduction and Scientific Rationale
This compound (CAS No. 64415-11-8) is a substituted pyrimidine derivative.[1] Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, often serving as key intermediates in the synthesis of pharmacologically active molecules.[2] For instance, this compound has been noted for its anti-inflammatory properties and its use in the synthesis of specialized catalysts.
Given its role as a synthetic precursor and potential active agent, a reliable analytical method is paramount for ensuring its identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately nonpolar molecules like the target analyte.
The principle of this method is based on the partitioning of the analyte between a nonpolar, hydrophobic stationary phase (a C18 alkyl-bonded silica) and a polar mobile phase. The analyte, being relatively hydrophobic due to its phenyl and dichlorinated pyrimidine rings, will be retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and water. The inclusion of a small amount of acid in the mobile phase is a critical choice to ensure peak symmetry by suppressing the ionization of residual silanol groups on the silica support, which can otherwise lead to peak tailing.[4]
Experimental Workflow and Logic
The following diagram outlines the logical flow of the analytical process, from initial preparation to final data validation, ensuring a systematic and reproducible execution of the protocol.
Caption: A logical workflow for the HPLC analysis of this compound.
Materials and Instrumentation
Instrumentation
-
HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chemicals and Reagents
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (H₃PO₄), analytical grade. Alternatively, formic acid can be used for Mass Spectrometry (MS) compatible methods.[5]
Chromatographic Column
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Rationale: C18 (octadecylsilane) columns are the standard for reversed-phase chromatography due to their strong hydrophobic retention, which is effective for separating aromatic compounds like the target analyte.[2] The specified dimensions provide a good balance between resolution, run time, and system pressure.
Detailed Experimental Protocols
Mobile Phase Preparation
-
Prepare a mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.
-
Add 0.1% phosphoric acid to the aqueous component before mixing (e.g., 1.0 mL of H₃PO₄ per 1000 mL of water).
-
Mix thoroughly and degas the final mobile phase for 15 minutes using sonication or vacuum filtration.
-
Causality: The 70:30 acetonitrile/water ratio provides sufficient organic strength to elute the analyte with a reasonable retention time. Phosphoric acid sharpens the peak shape by maintaining a consistent, low pH, which protonates free silanols on the stationary phase.[4]
-
Standard Solution Preparation
-
Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
-
Accurately weigh about 25 mg of the sample (e.g., bulk drug substance) into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the stock solution to obtain a nominal concentration of 1000 µg/mL.
-
Perform a subsequent 1:10 dilution with the mobile phase to achieve a target concentration of 100 µg/mL, matching the working standard.
HPLC Operating Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid in the aqueous phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
-
Rationale for Conditions:
-
Flow Rate (1.0 mL/min): Standard for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
-
Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
-
Wavelength (254 nm): Pyrimidine and phenyl rings exhibit strong UV absorbance. 254 nm is a common and robust wavelength for detecting such chromophores, offering good sensitivity.[6]
-
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and fit for its intended purpose, a validation protocol must be executed.
System Suitability
Before any analysis, inject the working standard solution five times. The system is deemed ready if it meets the following criteria:
-
% RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
Specificity (Forced Degradation)
To prove the method is stability-indicating, subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from any peaks of degradation products.
Linearity
Prepare a series of at least five concentrations from the stock solution (e.g., 25, 50, 100, 150, 200 µg/mL). Inject each concentration in triplicate.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
| Level | Spike Concentration (µg/mL) | Acceptance Criteria (% Recovery) |
| 80% | 80 | 98.0% - 102.0% |
| 100% | 100 | 98.0% - 102.0% |
| 120% | 120 | 98.0% - 102.0% |
Precision
-
Repeatability (Method Precision): Analyze six independent preparations of the sample at 100% of the target concentration. The % RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The % RSD between the two sets of results should meet predefined criteria.
Robustness
Introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic (e.g., 68:32 and 72:28 ACN:Water)
-
Column Temperature: ± 2 °C (28 °C and 32 °C) The system suitability parameters should remain within the acceptable limits for all tested conditions.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to any modern analytical laboratory. The causality-based explanations for experimental choices provide the user with the scientific grounding necessary to troubleshoot and adapt the method as needed. Adherence to the outlined validation framework will ensure that the data generated is of high quality, suitable for regulatory submissions and quality control applications in the pharmaceutical and chemical industries.
References
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- IP Indexing. (n.d.). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation.
- S. V. Sereda, et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 269–280.
- Wiley Subscription Services, Inc. (2025). 4,6-Dichloro-2-methylthio-5-phenyl-pyrimidine - Optional[1H NMR] - Spectrum. SpectraBase.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. PubChem.
- Synblock Inc. (n.d.). CAS 64415-11-8 | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine.
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- Sigma-Aldrich. (n.d.). This compound 95%.
- BenchChem. (2025). A Comparative Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Reference Standards for Pharmaceutical Analysis.
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- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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Application Note: High-Purity Isolation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine for Pharmaceutical Research
Abstract
4,6-Dichloro-2-methylthio-5-phenylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug development. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity and safety of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide with detailed protocols for the purification of this compound from a crude synthetic mixture, employing a multi-step strategy involving extractive workup, flash column chromatography, and recrystallization to achieve >98% purity.
Introduction: The Imperative for Purity
The compound this compound (CAS 64415-11-8) possesses a highly functionalized pyrimidine core, making it a valuable precursor for synthesizing a diverse range of therapeutic agents.[1][2][3] The two reactive chlorine atoms can be selectively displaced by various nucleophiles, enabling the construction of complex molecular architectures.
However, synthetic routes leading to this compound, often involving multi-step processes including chlorination with reagents like phosphorus oxychloride (POCl₃), can introduce a variety of impurities.[4][5][6] These may include unreacted starting materials, mono-chlorinated intermediates, hydrolyzed byproducts (hydroxypyrimidines), and residual chlorinating agents. Failure to remove these impurities can critically impact the yield, purity, and scalability of subsequent reactions. This guide outlines a robust, validated methodology for isolating the target compound with high purity, ensuring its suitability for downstream applications in drug discovery.
Compound Profile and Purification Strategy
Physicochemical Properties
A foundational understanding of the target compound's properties is essential for designing an effective purification scheme.
| Property | Value | Source |
| CAS Number | 64415-11-8 | [1][2][3] |
| Molecular Formula | C₁₁H₈Cl₂N₂S | [1][3][7] |
| Molecular Weight | 271.17 g/mol | [3][7] |
| Appearance | Off-white to light yellow solid (predicted) | General |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), Ethyl Acetate, THF; Sparingly soluble in alcohols; Insoluble in water. | Inferred |
Rationale for the Multi-Step Purification Approach
A single purification technique is often insufficient to remove the diverse range of potential impurities. We, therefore, employ a sequential, multi-modal strategy where each step targets a specific class of impurities. This logical workflow ensures a systematic and efficient purification process.
Sources
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Application Notes & Protocols: Synthesis of Antiviral Compounds from Thiopyrimidine Derivatives
Abstract
The thiopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for compounds with a wide spectrum of biological activities, including potent antiviral efficacy.[1][2] Structurally analogous to naturally occurring pyrimidine bases, these derivatives can function as inhibitors of key viral enzymes, making them a focal point in the development of novel therapeutics against viruses such as Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Human Immunodeficiency Virus (HIV), and Coronaviruses.[1][3][4][5] This guide provides an in-depth exploration of the synthesis of antiviral compounds derived from thiopyrimidines, offering detailed protocols, mechanistic insights, and structure-activity relationship (SAR) analysis to aid researchers in the field of drug discovery and development.
Introduction: The Thiopyrimidine Scaffold in Antiviral Drug Discovery
Thiopyrimidine derivatives, characterized by a six-membered heterocyclic ring with two nitrogen atoms and a sulfur atom (typically as a thione or thioether group), are of significant interest due to their bioisosteric relationship with the natural pyrimidine bases uracil and cytosine.[1] This structural mimicry allows them to interact with viral enzymes, such as polymerases or proteases, disrupting the viral replication cycle.[6] The introduction of the sulfur atom alters the electronic properties and steric profile of the molecule, often enhancing binding affinity and metabolic stability compared to their oxygen-containing counterparts.
Key therapeutic areas where thiopyrimidine derivatives have shown promise include:
-
Anti-Herpesvirus Agents: 2-Thiopyrimidine and 4'-thiopyrimidine nucleosides have demonstrated potent activity against HSV-1, HSV-2, and VZV.[3][7] Their mechanism often relies on phosphorylation by viral thymidine kinase (TK), a step that is absent in uninfected host cells, which contributes to their selective toxicity.[3]
-
Anti-Coronavirus Agents: Recent studies have highlighted the potential of thiopyrimidine derivatives, including spirocyclic thiopyrimidinones, as inhibitors of coronavirus replication, targeting enzymes like the main protease (Mpro).[4][8]
-
Anti-HIV Agents: As non-nucleoside reverse transcriptase inhibitors (NNRTIs), certain thiopyrimidine derivatives have shown significant anti-HIV activity by binding to a hydrophobic pocket on the HIV reverse transcriptase enzyme.[1]
The synthetic versatility of the thiopyrimidine core allows for extensive chemical modification, enabling the optimization of antiviral potency, selectivity, and pharmacokinetic properties. This document outlines the primary synthetic routes and provides detailed, field-tested protocols for their preparation and evaluation.
Overview of Synthetic and Evaluation Workflow
The development of novel thiopyrimidine-based antivirals follows a structured workflow, from initial synthesis to biological validation. This process involves careful selection of precursors, controlled reaction conditions, rigorous purification, and comprehensive characterization, followed by systematic antiviral screening.
Caption: High-level workflow for the synthesis and evaluation of antiviral thiopyrimidine compounds.
Key Synthetic Strategies and Protocols
Two predominant strategies are employed for synthesizing antiviral thiopyrimidine compounds: the construction of non-nucleoside heterocyclic systems and the synthesis of thiopyrimidine nucleoside analogues.
Strategy 1: Synthesis of Non-Nucleoside Thiopyrimidines via Cyclocondensation
This approach is one of the most direct methods for creating the core thiopyrimidine ring. A common and effective method involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in a basic medium.[2] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield dihydropyrimidine thiones, which can be subsequently oxidized or further modified.
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Phenylpyrimidine Derivatives
Introduction: The 5-Phenylpyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules and its ability to form key interactions with a multitude of biological targets.[1] When substituted with a phenyl group at the 5-position, the resulting 5-phenylpyrimidine scaffold offers a versatile platform for the design of potent and selective kinase inhibitors.[2] These derivatives have demonstrated significant therapeutic potential, particularly in oncology, by targeting dysregulated kinase signaling pathways that are hallmarks of cancer.[2]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-phenylpyrimidine derivatives, offering field-proven insights into the rational design of these compounds. We will delve into the causal relationships between structural modifications and biological activity, present detailed protocols for their synthesis and evaluation, and visualize the key concepts to empower researchers in their drug discovery endeavors.
Deconstructing the Structure-Activity Relationship (SAR) of 5-Phenylpyrimidine Derivatives
The biological activity of 5-phenylpyrimidine derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Key Substitutions and Their Impact on Kinase Inhibition
1. Substitutions at the 2- and 4-Positions of the Pyrimidine Ring:
The 2- and 4-positions of the pyrimidine ring are pivotal for interaction with the hinge region of the kinase ATP-binding pocket. The introduction of anilino or related aromatic groups at these positions can establish crucial hydrogen bonding interactions, mimicking the adenine portion of ATP.[2]
-
2-Anilino Moiety: The presence of a substituted or unsubstituted anilino group at the 2-position is a common feature in many potent kinase inhibitors. The nitrogen atom of the anilino linker often acts as a hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region.
-
4-Amino Group: Modifications at the 4-position can significantly modulate the compound's activity and selectivity profile. For instance, in a series of 5-trifluoromethylpyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the introduction of a 3-aminothiophene-2-carboxylic acid methylamide at the 4-position of the pyrimidine ring led to compounds with excellent antitumor activities.[3]
2. Substitutions on the 5-Phenyl Ring:
The 5-phenyl ring projects out of the primary ATP-binding pocket and into more solvent-exposed regions, providing an excellent vector for enhancing potency and achieving selectivity.
-
Electron-Withdrawing and Donating Groups: The electronic nature of substituents on the phenyl ring can influence the overall electron density of the molecule and its binding affinity. For example, in a series of EGFR inhibitors, substitutions with electron-withdrawing groups like fluorine at the meta position of a phenyl ring attached to the pyrimidine core were found to be favorable for activity.[4]
-
Steric Bulk: The size and shape of the substituents on the phenyl ring can be critical. Bulky groups may either enhance binding by occupying a hydrophobic pocket or cause steric hindrance, thereby reducing activity. The optimal size and position of these groups are highly target-dependent.
3. The Role of the 5-Position Substituent on the Pyrimidine Ring:
While this guide focuses on 5-phenylpyrimidines, it is noteworthy that the nature of the substituent at the 5-position itself plays a crucial role. The phenyl group provides a large surface for modification, but other groups can also be employed. For instance, the replacement of the phenyl group with a trifluoromethyl group, another electron-withdrawing moiety, has been shown to yield potent EGFR inhibitors.[3]
Quantitative SAR Data for 5-Phenylpyrimidine Derivatives as Kinase Inhibitors
The following tables summarize representative SAR data for 5-phenylpyrimidine and related derivatives, illustrating the impact of various substitutions on their inhibitory activity against key cancer-related kinases like EGFR and VEGFR-2.
Table 1: SAR of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [3]
| Compound ID | R Group (Substitution at the 4-amino position of the pyrimidine ring) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR wt-TK IC50 (µM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.35 | 3.24 | 5.12 | 0.091 |
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.41 | 3.52 | 5.31 | 0.098 |
| 9e | (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.45 | 3.87 | 5.62 | 0.102 |
Table 2: SAR of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors [5]
| Compound ID | Scaffold | R Group | VEGFR-2 IC50 (nM) |
| 15b | Furo[2,3-d]pyrimidine | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenyl urea | Potent |
| 16c | Furo[2,3-d]pyrimidine | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | Potent |
| 16e | Furo[2,3-d]pyrimidine | 1-(3-chloro-4-fluorophenyl)-3-phenyl urea | Potent |
| 21a | Thieno[2,3-d]pyrimidine | 1-(4-chlorophenyl)-3-phenyl urea | Potent |
| 21b | Thieno[2,3-d]pyrimidine | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenyl urea | 33.4 |
| 21c | Thieno[2,3-d]pyrimidine | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | 47.0 |
| 21e | Thieno[2,3-d]pyrimidine | 1-(3-chloro-4-fluorophenyl)-3-phenyl urea | 21 |
Experimental Workflows and Protocols
A systematic approach to the synthesis and biological evaluation of 5-phenylpyrimidine derivatives is essential for successful SAR studies. The following diagram and protocols outline a typical workflow.
Caption: A typical workflow for the discovery and optimization of 5-phenylpyrimidine-based inhibitors.
Protocol 1: Synthesis of a Representative 2-Anilino-5-phenylpyrimidine Derivative
This protocol describes the synthesis of a 2-anilino-4-chloro-5-phenylpyrimidine, a key intermediate for further derivatization.
Materials:
-
5-Phenyl-2,4-dichloropyrimidine
-
Aniline
-
Isopropanol
-
Triethylamine
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-phenyl-2,4-dichloropyrimidine (1.0 eq) in isopropanol.
-
Addition of Reagents: Add aniline (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-anilino-4-chloro-5-phenylpyrimidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7][8]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized 5-phenylpyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.[9][10]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized 5-phenylpyrimidine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Assay Plate Setup: In a 96-well white plate, add the kinase buffer, ATP, and the kinase substrate to each well.
-
Inhibitor Addition: Add the diluted test compounds or a vehicle control to the appropriate wells.
-
Kinase Reaction Initiation: Initiate the reaction by adding the recombinant EGFR enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
Signal Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Targeted Signaling Pathway: EGFR Inhibition by 5-Phenylpyrimidine Derivatives
Many 5-phenylpyrimidine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[11] The diagram below illustrates the key components of this pathway and the point of intervention for these inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of 5-phenylpyrimidine derivatives.
Conclusion and Future Directions
The 5-phenylpyrimidine scaffold remains a highly promising framework for the development of novel kinase inhibitors. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of new therapeutic agents with improved potency and selectivity. The protocols detailed in this guide offer a practical starting point for researchers to synthesize and evaluate their own 5-phenylpyrimidine derivatives.
Future research in this area will likely focus on exploring novel substitutions to overcome drug resistance, improve pharmacokinetic profiles, and develop multi-targeted inhibitors that can simultaneously modulate several key signaling pathways involved in cancer progression.
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
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Zhang, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2336-2349. Retrieved from [Link]
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Abdel-rahman, H. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]
-
Zhang, D., et al. (2018). Discovery of Anilino-Furo[2,3- D ]pyrimidine Derivatives as Dual Inhibitors of EGFR/HER2 Tyrosine Kinase and Their Anticancer Activity. European Journal of Medicinal Chemistry, 144, 330-348. Retrieved from [Link]
-
MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4,6-Dichloro-2-methylthio-5-phenylpyrimidine for Covalent Ligand Discovery in Proteomics
Introduction: Unlocking the Druggable Proteome with Covalent Chemoproteomics
A significant portion of the human proteome remains inaccessible to traditional small molecule therapeutics due to the absence of well-defined binding pockets.[1][2] Covalent chemoproteomics has emerged as a powerful strategy to overcome this limitation by targeting reactive amino acid residues, thereby expanding the "druggable" proteome.[2][3] This approach utilizes electrophilic small molecules that form stable covalent bonds with nucleophilic residues on proteins, enabling the identification of novel therapeutic targets and the development of potent and selective inhibitors.[4][5][6] Among the nucleophilic amino acids, cysteine is a common target due to its high reactivity and relatively low abundance in the proteome.[4][7]
This guide details the application of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine as a versatile electrophilic fragment for proteomics research, particularly in the realm of covalent ligand discovery and activity-based protein profiling (ABPP). The dichloropyrimidine scaffold serves as a reactive "warhead" that can covalently modify cysteine residues through a nucleophilic aromatic substitution (SNAr) mechanism.[8][9][10] The phenyl and methylthio substituents provide a framework for further chemical elaboration to improve potency, selectivity, and to incorporate reporter tags for downstream analysis.
Principle of Action: Covalent Modification of Cysteine Residues
The utility of this compound in proteomics stems from the electrophilic nature of its dichloropyrimidine core. The electron-withdrawing pyrimidine ring activates the chlorine atoms for nucleophilic attack by the thiolate side chain of cysteine residues. This results in the formation of a stable covalent bond and the displacement of a chloride ion.
Caption: Mechanism of covalent modification of a cysteine residue by this compound via an SNAr reaction.
Applications in Proteomics Research
The unique reactivity of this compound makes it a valuable tool for several proteomics workflows:
-
Fragment-Based Ligand Discovery (FBLD): This compound can be used as an electrophilic fragment to screen for proteins that contain ligandable cysteine residues. Hits from such screens can then be optimized to develop potent and selective inhibitors.
-
Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., biotin or a fluorophore), derivatives of this compound can be used as activity-based probes to profile the functional state of enzymes in complex biological systems.[11][12][13][14][15]
-
Target Deconvolution: For phenotypic screens where a bioactive compound with a dichloropyrimidine core is identified, this scaffold can be used to develop probes to identify its protein targets.[1]
Experimental Workflow: Competitive Chemoproteomic Profiling
This protocol outlines a competitive profiling experiment to identify protein targets of a test compound (e.g., a derivative of this compound) in a cellular lysate. The workflow relies on the competition between the test compound and a broad-spectrum cysteine-reactive probe for binding to cysteine residues.
Caption: Workflow for competitive chemoproteomic profiling to identify protein targets.
Detailed Protocol: Competitive Cysteine Reactivity Profiling
I. Reagents and Materials
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail.
-
This compound (and/or derivative test compound).
-
Cysteine-Reactive Probe: Iodoacetamide-alkyne (IA-alkyne) or a similar broad-spectrum cysteine-reactive probe.[7]
-
Click Chemistry Reagents: Biotin-azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).
-
Streptavidin Agarose Beads
-
Wash Buffers: PBS, 8M Urea, 20% Acetonitrile.
-
Digestion Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin.
-
Mass Spectrometry Grade Solvents: Acetonitrile, Water, Formic Acid.
II. Experimental Procedure
A. Cell Lysis and Protein Quantification
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in ice-old Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.
B. Competitive Labeling
-
To 1 mg of proteome lysate, add the test compound (derivative of this compound) to the desired final concentration (e.g., 10 µM). For the control sample, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Add the cysteine-reactive probe (e.g., IA-alkyne) to a final concentration of 100 µM to all samples.
-
Incubate for another hour at room temperature.
C. Click Chemistry and Protein Enrichment
-
To each sample, add the following click chemistry reagents in order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Add pre-washed streptavidin agarose beads to each sample and incubate for 1 hour at room temperature to capture biotinylated proteins.
-
Wash the beads sequentially with PBS, 8M Urea, and 20% Acetonitrile to remove non-specifically bound proteins.
D. On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Resuspend the beads in a solution of 2M Urea in 50 mM Tris-HCl (pH 8.0).
-
Reduce disulfide bonds with DTT (5 mM) for 30 minutes at 37°C.
-
Alkylate free cysteines with IAA (15 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 1M with 50 mM Tris-HCl (pH 8.0).
-
Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
Dry the peptides in a vacuum concentrator and resuspend in a solution of 0.1% formic acid for LC-MS/MS analysis.
III. Data Analysis and Interpretation
-
Perform LC-MS/MS analysis on the digested peptide samples.
-
Process the raw data using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify peptides across all samples.
-
Calculate the ratio of peptide abundance in the test compound-treated sample versus the control sample.
-
Proteins with significantly reduced peptide abundance in the treated sample are considered potential targets of the test compound.
| Metric | Description | Example Interpretation |
| Log2(Fold Change) | The log2 of the ratio of peptide intensity in the treated vs. control sample. | A value of -2 indicates a 4-fold reduction in probe labeling, suggesting strong competition by the test compound. |
| p-value | Statistical significance of the change in peptide abundance. | A low p-value (e.g., < 0.05) indicates high confidence in the observed change. |
| Sequence Coverage | The percentage of the protein sequence identified by the detected peptides. | Higher coverage increases confidence in protein identification. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low peptide yields | Inefficient digestion or sample loss. | Optimize trypsin digestion conditions. Ensure proper desalting technique. |
| High background of non-specific binding | Inadequate washing of streptavidin beads. | Increase the number and stringency of wash steps. |
| No significant changes in peptide abundance | Test compound is not a potent binder or is not cell-permeable (for in-cell experiments). | Increase the concentration of the test compound. Verify compound stability and solubility. |
Safety and Handling
This compound and related dichloropyrimidines are classified as corrosive and can cause severe skin and eye damage.[16][17][18][19] Always handle these compounds in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound represents a valuable chemical tool for the exploration of the proteome. Its inherent reactivity towards cysteine residues, coupled with the versatility of its chemical structure for further modification, makes it an ideal starting point for the development of novel covalent probes and inhibitors. The protocols and principles outlined in this guide provide a framework for researchers to leverage this compound in their efforts to discover new drug targets and therapeutic modalities.
References
-
Gehringer, M., & Laufer, S. A. (2019). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. National Institutes of Health. [Link]
-
Li, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. [Link]
-
Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
-
Zhang, Y., et al. (2025). Quantitative Proteomics of Nitrosylated Proteins in Melanoma Using the Biotin-Switch Technique Combined With Tandem Mass Tag Labeling. National Institutes of Health. [Link]
-
Drug Discovery Chemistry. (2022). Chemoproteomics & Chemical Biology. Drug Discovery Chemistry. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Reviews. [Link]
-
Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications. [Link]
-
Jöst, C., et al. (2023). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. [Link]
-
MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
-
Nomura, D. (2025). Reimagining Druggability using Chemoproteomic Platforms. YouTube. [Link]
-
RSC Publishing. (2025). A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. [Link]
-
ChemRxiv. (2023). Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Chemoproteomic methods for covalent drug discovery. ResearchGate. [Link]
-
MDPI. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. [Link]
-
cheMIKAILproteomics. (n.d.). Research. cheMIKAILproteomics. [Link]
-
CHIMIA. (n.d.). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link]
-
PubMed Central. (n.d.). Activity-based protein profiling: A graphical review. PubMed Central. [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. PubChem. [Link]
-
Belcher, B. P. (n.d.). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. cheMIKAILproteomics [chemikailproteomics.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
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- 17. fishersci.com [fishersci.com]
- 18. dcfinechemicals.com [dcfinechemicals.com]
- 19. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side products in the synthesis of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine"
Welcome to the technical support center for the synthesis of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side products in this specific synthesis, moving beyond generic advice to provide in-depth, field-proven insights. Our goal is to not only help you troubleshoot but to also explain the underlying chemical principles to empower your future synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of a mono-chloro species. What is the likely identity of this impurity and how can I prevent its formation?
A1: The most probable identity of the mono-chloro impurity is 4-Chloro-6-hydroxy-2-methylthio-5-phenylpyrimidine . This side product arises from the incomplete chlorination of the dihydroxy precursor or, more commonly, from the hydrolysis of the desired dichloro product during the reaction workup. Dichloropyrimidines are highly susceptible to hydrolysis, and the presence of even trace amounts of water during quenching or extraction can lead to the formation of this hydroxypyrimidine derivative.
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your starting material, 2-methylthio-5-phenyl-pyrimidine-4,6-diol, must be thoroughly dried, as any residual water will consume the phosphorus oxychloride (POCl₃) and contribute to incomplete reaction.
-
Controlled Workup: The quenching of the reaction mixture is a critical step. Pouring the cooled reaction mixture slowly onto crushed ice with vigorous stirring is a standard procedure. However, prolonged exposure to this aqueous acidic environment should be minimized. Neutralize the acidic solution promptly but carefully with a base like sodium bicarbonate to a neutral or slightly basic pH before extraction.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent such as dichloromethane or ethyl acetate for extraction to efficiently separate the product from the aqueous phase. Washing the organic layer with brine can help to remove residual water.
Q2: I'm observing a byproduct with a higher molecular weight than my target compound. What could this be?
A2: A higher molecular weight byproduct could be a result of several possibilities, including self-condensation of starting materials or reactions involving the solvent. One potential, though less common, side product in syntheses involving POCl₃ and a tertiary amine catalyst (like N,N-dimethylaniline) is the formation of a phosphorus-containing adduct with the starting material or product. However, a more likely candidate, especially if reaction temperatures are not well-controlled, is a dimer or oligomer formed from the reactive pyrimidine intermediates.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a consistent reaction temperature, typically at reflux. Overheating can lead to decomposition and polymerization. Using a high-boiling inert solvent in conjunction with POCl₃ can help moderate the temperature.
-
Stoichiometry of Reagents: Ensure the correct molar ratios of your dihydroxypyrimidine precursor, POCl₃, and the amine catalyst. An excess of the pyrimidine precursor could favor self-condensation under harsh conditions.
Q3: My TLC plate shows multiple spots, and some of them are UV-active but do not correspond to the starting material or the desired product. What are other potential side products?
A3: Besides the mono-chloro species, other side products can arise from the initial cyclization step to form the pyrimidine ring, which is often a Pinner-type synthesis. These can include:
-
Open-chain Intermediates: Incomplete cyclization during the formation of the pyrimidine ring from a phenylmalonic acid derivative and S-methylisothiourea can leave unreacted open-chain precursors.
-
Self-Condensation of S-methylisothiourea: Under basic conditions, S-methylisothiourea can potentially undergo self-condensation.
-
Byproducts from Phenylmalonic Acid Derivatives: Depending on the specific derivative of phenylmalonic acid used (e.g., diethyl phenylmalonate), you could see byproducts from its self-condensation.
Troubleshooting & Prevention:
-
Purity of Starting Materials: Use highly pure diethyl phenylmalonate (or other malonic acid derivatives) and S-methylisothiourea. Impurities can significantly impact the efficiency of the cyclization reaction.
-
Optimized Cyclization Conditions: Carefully control the pH and temperature during the Pinner synthesis. The reaction is typically catalyzed by acid or base, and the optimal conditions should be determined to favor cyclization over side reactions.
Troubleshooting Guide: Key Parameters and Their Impact
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Water Content | Formation of mono-chloro-hydroxy byproduct, low yield. | Use oven-dried glassware, anhydrous reagents, and perform the reaction under an inert atmosphere. | POCl₃ reacts violently with water. Dichloropyrimidines are prone to hydrolysis back to their hydroxy forms, especially in acidic or basic aqueous conditions during workup. |
| Reaction Temperature | Low yield or formation of polymeric byproducts. | Maintain a steady reflux temperature (typically 100-110°C for POCl₃). Avoid localized overheating. | The chlorination reaction requires sufficient thermal energy to proceed to completion. However, excessive temperatures can lead to decomposition and unwanted side reactions. |
| Workup Procedure | Product degradation and hydrolysis. | Quench the reaction mixture by adding it slowly to ice. Minimize the time the product is in an aqueous acidic solution. Neutralize promptly before extraction. | Rapid quenching dissipates heat from the hydrolysis of excess POCl₃. Prolonged contact with the resulting strong acid (HCl and phosphoric acid) will promote hydrolysis of the chloro groups. |
| Purity of Precursors | Formation of various side products during cyclization. | Purify starting materials (e.g., diethyl phenylmalonate and S-methylisothiourea) before use. | Impurities in the starting materials can lead to competing side reactions such as Knoevenagel or aldol-type condensations, reducing the yield of the desired pyrimidine core. |
Experimental Workflow & Reaction Scheme
The synthesis of this compound is typically a two-step process. The first step is the formation of the pyrimidine ring, followed by chlorination.
Caption: Synthetic pathway and common side products.
Protocol: Chlorination of 2-methylthio-5-phenyl-pyrimidine-4,6-diol
-
Preparation: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 2-methylthio-5-phenyl-pyrimidine-4,6-diol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) followed by a catalytic amount of N,N-dimethylaniline (0.1-0.3 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with solid sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Logical Framework for Side Product Formation
Caption: Troubleshooting logic for side product formation.
References
-
Wikipedia. Pinner reaction. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Technical Support Center: Optimization of Nucleophilic Substitution on Dichloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial reactions. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to help you achieve your synthetic goals.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the functionalization of dichloropyrimidines.
Q1: What is the general rule for regioselectivity in SNAr reactions with 2,4-dichloropyrimidines, and what is the scientific reason for it?
In nucleophilic aromatic substitution (SNAr) reactions with unsubstituted 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive than the chlorine at the C2 position.[1][2][3][4] This preference is a cornerstone of pyrimidine chemistry but is not absolute; it's often the starting point for optimization.
Causality Behind C4-Selectivity:
-
Electronic Stabilization: The enhanced reactivity at C4 is attributed to the superior stabilization of the intermediate formed during the reaction (the Meisenheimer complex). When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the N1 nitrogen atom through resonance, which is a highly stabilizing para-quinoid-like structure.[5][6] Attack at C2 results in an ortho-quinoid-like intermediate, which is generally less stable.
-
Frontier Molecular Orbital Theory: Computational studies and frontier molecular orbital theory support this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position.[1][7] Since the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO, the larger coefficient at C4 makes it the more electrophilic and kinetically favored site for nucleophilic attack.[7]
-
Steric Hindrance: The C2 position is flanked by two ring nitrogen atoms, which can create greater steric repulsion for an incoming nucleophile compared to the C4 position, which is adjacent to only one nitrogen.[7]
Q2: My reaction is producing a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?
Achieving high C4 selectivity is a common goal and challenge. A mixture of isomers often complicates purification and reduces the overall yield.[4][5] Here are several strategies to enhance C4 substitution:
-
Optimize Reaction Conditions: A systematic screening of solvents, bases, and temperature is the first step. For many amine nucleophiles, using a combination like n-butanol with diisopropylethylamine (DIPEA) at elevated temperatures has been reported to effectively favor C4 substitution.[1][4]
-
Employ Palladium Catalysis for Aminations: For the introduction of amine nucleophiles, palladium-catalyzed Buchwald-Hartwig cross-coupling can offer exceptional regioselectivity for the C4 position, even in cases where traditional SNAr reactions provide poor selectivity. This method can be highly effective for both aliphatic secondary amines and anilines.
-
Leverage Electronic Effects of Ring Substituents: The inherent preference for C4 can be enhanced by the presence of an electron-withdrawing group (EWG) , such as a cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) group, at the C5 position of the pyrimidine ring.[2]
-
Control Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred C4 product and minimizing side reactions or equilibration that might lead to isomer scrambling.[1]
Q3: I need to synthesize the C2-substituted isomer. What strategies can I use to reverse the typical selectivity?
While C4 is the more reactive site by default, several powerful strategies exist to direct nucleophilic attack to the C2 position.
-
Install a C6-Directing Group: The most effective way to achieve C2 selectivity is by having an electron-donating group (EDG) , such as an alkoxy (-OR) or an amino (-NHR) group, at the C6 position.[2][8][9] These groups fundamentally alter the electronic distribution of the pyrimidine ring, changing the relative energies of the LUMO and LUMO+1 orbitals and making the C2 position the more favorable site for attack.[8][10]
-
Utilize Specific Nucleophiles: The choice of nucleophile can be critical. For 2,4-dichloropyrimidines bearing a C5-EWG, tertiary amines have been shown to exhibit remarkable and high selectivity for the C2 position.[1][11] This proceeds through an in-situ N-dealkylation of the resulting quaternary ammonium salt intermediate.
-
Consider Lewis Acid Catalysis: In some systems, the addition of Lewis acids can modulate the reactivity of the two chlorine atoms and influence the regiochemical outcome.[12]
Q4: My reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?
Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficiently Reactive Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring under the current conditions. Solution: Consider using a stronger nucleophile or converting the current one into a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a strong base). |
| Reaction Temperature is Too Low | SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring.[1][13] Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction by TLC or LC-MS. For symmetrically substituted dichloropyrimidines like 4,6-dichloropyrimidin-5-amine, temperatures as high as 140 °C in DMF may be required.[14][15] |
| Inappropriate Solvent or Base | The solvent plays a crucial role in solvating the intermediate and reactants. The base must be strong enough to deprotonate the nucleophile (if necessary) but should ideally not be nucleophilic itself to avoid side reactions. Solution: Screen a range of polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO) and bases (e.g., K₂CO₃, DIPEA, LiHMDS).[1] The choice is highly substrate-dependent. |
| Deactivated Dichloropyrimidine Substrate | If the pyrimidine ring has strong electron-donating groups without a specific directing effect, the overall electrophilicity of the ring can be reduced, slowing down the reaction. Solution: More forcing conditions (higher temperature, longer reaction time) may be necessary. In some cases, a different synthetic strategy, such as a cross-coupling reaction, might be more viable.[1] |
Q5: I am observing unexpected side products. What are the likely culprits?
-
Di-substitution: If an excess of the nucleophile is used, or if the reaction is run for too long or at too high a temperature, you may see substitution at both chlorine positions.[1] This is especially true after the first substitution, as the newly introduced group will influence the reactivity of the remaining chlorine. Solution: Carefully control the stoichiometry (1.0-1.2 equivalents of the nucleophile is common for mono-substitution) and monitor the reaction closely to stop it once the desired product is maximized.[1]
-
Solvolysis: When using an alcohol (e.g., ethanol, methanol, butanol) as the solvent, particularly in the presence of a strong base (like NaOH or K₂CO₃), the solvent can be deprotonated to form a potent alkoxide nucleophile.[16][17] This alkoxide can compete with your intended nucleophile, leading to the formation of an alkoxy-pyrimidine side product.[15] Solution: If solvolysis is an issue, switch to a non-protic solvent like DMF, THF, or dioxane.
Visual Guides & Workflows
Visualizing the decision-making process and experimental setup can streamline optimization.
Caption: A typical workflow for the systematic optimization of SNAr reaction conditions.
Experimental Protocols
These protocols provide a starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Palladium-Catalyzed C4-Selective Amination of 2,4-Dichloropyrimidine
This method is highly effective for achieving C4 selectivity with aliphatic secondary amines. Materials:
-
Substituted 2,4-dichloropyrimidine
-
Aliphatic secondary amine (1.1-1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂/dppb or a pre-formed complex, 1-2 mol%)
-
Strong, non-nucleophilic base (e.g., LiHMDS, 1.0 M in THF, 1.1-1.2 eq.)
-
Anhydrous THF
-
Standard work-up and purification reagents
Procedure:
-
Setup: In a dry, inert-atmosphere (N₂ or Ar) flask, add the 2,4-dichloropyrimidine substrate and the palladium catalyst.
-
Solvent Addition: Dissolve the solids in anhydrous THF.
-
Reagent Pre-mixing: In a separate dry vessel, pre-mix the aliphatic secondary amine with the LiHMDS solution.
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at a controlled temperature (e.g., -20 °C to 0 °C). The order of addition is critical for high regioselectivity. 5. Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Catalyst-Free Mono-substitution on 4,6-Dichloropyrimidin-5-amine
This protocol is suitable for introducing a single amino group onto the symmetrical 4,6-dichloropyrimidine core. [14][15] Materials:
-
4,6-Dichloropyrimidin-5-amine (1.0 eq.)
-
Primary or secondary amine nucleophile (1.0-1.2 eq.)
-
Base (e.g., K₂CO₃, 4.0 eq.)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
Setup: To a sealable reaction vial equipped with a magnetic stirrer, add 4,6-dichloropyrimidin-5-amine, anhydrous potassium carbonate, and anhydrous DMF.
-
Reagent Addition: Add the desired amine nucleophile to the reaction mixture.
-
Reaction Execution: Seal the vial tightly and heat the mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for 24 hours or until completion by TLC. [14]5. Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? ChemWhat. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
- Regioselective preparation of substituted pyrimidines.
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Technical Support Center: Navigating Byproducts in POCl3 Chlorination of Pyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of chloropyrimidines using phosphorus oxychloride (POCl₃). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to byproduct formation during this critical synthetic step. Our goal is to empower you with the expertise to anticipate, identify, and mitigate these issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific experimental issues you may encounter, offering explanations grounded in chemical principles and providing actionable protocols.
Issue 1: My TLC plate shows multiple new spots, and the yield of my desired chloropyrimidine is low.
Q: What are the likely identities of the major byproducts observed on my TLC, and how can I minimize their formation?
A: Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of significant byproduct formation. The primary culprits in POCl₃ chlorination are phosphorus-containing species and unreacted starting material.
Root Cause Analysis:
-
Incomplete Reaction: Insufficient heating, inadequate reaction time, or poor-quality POCl₃ can lead to a mixture of starting material and product.
-
Hydrolysis of POCl₃: The presence of moisture in your starting material, solvent, or glassware will lead to the formation of various phosphorus-containing acids. These include phosphorodichloridic acid (Cl₂P(O)OH) and, upon further hydrolysis, phosphoric acid. These acidic byproducts can complicate the reaction and purification.
-
Formation of Pyrophosphates: At elevated temperatures, POCl₃ can react with the phosphorus-containing acid byproducts to form pyrophosphates, which are often difficult to remove.
-
Phosphate Ester Formation: The hydroxyl group of your pyrimidine can react with POCl₃ to form a phosphate ester intermediate. While this is a necessary step in the reaction mechanism, incomplete conversion to the chloride can leave this intermediate in your crude product.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure your hydroxypyrimidine starting material is completely dry.
-
Use High-Quality POCl₃: Use freshly opened or distilled POCl₃ for best results. Older bottles may have absorbed moisture, leading to reduced reactivity.
-
Optimize Reaction Temperature and Time: The chlorination of hydroxypyrimidines often requires heating. For many substrates, refluxing in neat POCl₃ or heating in a sealed reactor at temperatures between 140-160°C is effective.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Consider the Use of a Base: The addition of a tertiary amine, such as pyridine or N,N-diethylaniline, can scavenge the HCl generated during the reaction, which can sometimes improve yields and reduce side reactions.[1]
Issue 2: After aqueous workup, my product reverts to the starting hydroxypyrimidine.
Q: I confirmed product formation by TLC before quenching, but the isolated product is predominantly the starting material. What is causing this, and how can I prevent it?
A: This is a classic sign of product hydrolysis during the aqueous workup. Many chloropyrimidines are susceptible to hydrolysis, especially under basic or neutral conditions, converting them back to the corresponding hydroxypyrimidine.[2][3]
Root Cause Analysis:
-
Product Instability: The chloro substituent on the pyrimidine ring is a good leaving group, making the product susceptible to nucleophilic attack by water.
-
pH of the Quench: Neutralizing the acidic reaction mixture with a strong base (e.g., NaOH, NaHCO₃) can create a pH environment that accelerates the hydrolysis of the chloropyrimidine.[3][4]
Troubleshooting Protocol: The Quench is Critical
-
Evaporate Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[5][6] This minimizes the exotherm upon adding water and reduces the amount of acidic byproducts.
-
Controlled Quenching Temperature: A common mistake is to quench at very low temperatures (e.g., 0-5°C). This can lead to the accumulation of metastable intermediates like phosphorodichloridic acid, which can then hydrolyze uncontrollably upon warming, leading to a delayed exotherm.[4][7] A safer and more effective method is a "reverse quench" where the reaction mixture is added slowly to a quenching solution at a controlled, slightly elevated temperature (e.g., 35-40°C).[4][8]
-
Use a Buffered Quench: Instead of a strong base, consider quenching with a buffered solution like aqueous sodium acetate to maintain a mildly acidic to neutral pH, which can suppress product hydrolysis.[4]
-
Minimize Contact Time with Water: Perform the extraction with an organic solvent as quickly as possible after quenching to minimize the time your product is in the aqueous phase.
Issue 3: I have a persistent, oily, or "junky" residue that is difficult to separate from my product.
Q: My crude product is contaminated with a viscous, hard-to-remove substance. What is this, and what is the best purification strategy?
A: This "junk" is almost certainly a mixture of polymeric phosphorus compounds and other decomposition products.[2] These can form, especially in large-scale reactions or when the reaction is heated for extended periods.
Root Cause Analysis:
-
Formation of Polyphosphoric Acids and Salts: The hydrolysis of POCl₃ can lead to the formation of various phosphoric acids, which can polymerize upon heating.
-
Incomplete Hydrolysis during Quench: If the quench is not efficient, residual phosphorus species can form insoluble or oily salts upon neutralization.
Troubleshooting Protocol: Purification Strategies
-
Direct Filtration (for solid products): If your chloropyrimidine is a solid, you may be able to isolate it by filtration directly after quenching and neutralizing the reaction mixture. Wash the collected solid thoroughly with cold water to remove inorganic salts.[1]
-
Solvent Trituration: After removing excess POCl₃, you can sometimes add a non-polar solvent in which your product is soluble but the phosphorus byproducts are not. This can help to precipitate the unwanted materials, which can then be removed by filtration.
-
Column Chromatography: If other methods fail, column chromatography is a reliable way to purify your product. It's often recommended to pour the reaction mixture directly onto a silica gel column equilibrated with a non-polar solvent like hexane and then elute with an appropriate solvent system.[9]
-
Industrial Approach (for context): In industrial settings, a common practice is to convert the chlorophosphoric acid byproducts back to POCl₃ by treating the reaction mixture with phosphorus trichloride (PCl₃) and chlorine gas before distillation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the role of adding PCl₅ to a POCl₃ chlorination reaction?
A1: Phosphorus pentachloride (PCl₅) is sometimes used in combination with POCl₃ to increase the chlorinating power of the reagent system. POCl₃ alone can be a sluggish chlorinating agent for some substrates. The addition of PCl₅ can help to drive the reaction to completion, especially if the quality of the POCl₃ is suboptimal.
Q2: Can I monitor the progress of my POCl₃ chlorination by ³¹P NMR?
A2: Yes, ³¹P NMR spectroscopy is an excellent tool for monitoring these reactions. You can track the disappearance of POCl₃ and the appearance of phosphorus-containing byproducts. This technique is particularly useful for ensuring the complete hydrolysis of reactive phosphorus species during the quench.[7] The chemical shifts of common phosphorus-containing metabolites and compounds are well-documented and can serve as a reference.[11][12]
Q3: Is it always necessary to use a large excess of POCl₃?
A3: Traditionally, a large excess of POCl₃ was used, acting as both the reagent and the solvent. However, modern, more environmentally friendly methods have been developed that use equimolar or near-equimolar amounts of POCl₃, often under solvent-free conditions in a sealed reactor. These methods can be highly efficient and simplify the workup process.[1][13]
Q4: What are the main safety concerns when working with POCl₃?
A4: POCl₃ is a corrosive and toxic chemical that reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[5] The quenching of excess POCl₃ must be done with extreme caution, preferably by adding the reaction mixture to the quenching solution (reverse quench) under controlled temperature conditions.[4][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Process: Reaction and Byproduct Formation
To better understand the chemical transformations occurring, the following diagrams illustrate the desired reaction pathway and a key side reaction.
Caption: Desired reaction pathway and a common side reaction.
Summary of Key Byproducts and Troubleshooting Strategies
| Byproduct | Formation Cause | Troubleshooting/Removal Strategy |
| Phosphorodichloridic Acid | Incomplete hydrolysis of POCl₃ during workup.[4][7] | Controlled "reverse quench" at 35-40°C; use of a buffered quench.[4][8] |
| Polymeric Phosphorus Compounds | High reaction temperatures and incomplete quenching.[2] | Evaporate excess POCl₃ before workup; solvent trituration; column chromatography.[5][6][9] |
| Starting Hydroxypyrimidine | Hydrolysis of the chloropyrimidine product during aqueous workup.[2][3] | Minimize contact time with water; use a buffered quench; avoid strong bases.[4] |
References
-
How can I properly quench POCl3? ResearchGate. Available at: [Link]
-
Is there a quench wiki? : r/Chempros. Reddit. Available at: [Link]
- US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
-
Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. Available at: [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link]
- EP1042303A1 - Chloropyrimidine process. Google Patents.
-
2-Chloropyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
Li, Y., et al. (2006). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 17(16), 2379–2386. Available at: [Link]
-
Defective ATP breakdown activity related to an ENTPD1 gene mutation demonstrated using 31P NMR. Scientific Reports. Available at: [Link]
-
The synthesis and some reactions of chloropyrimidines. HETEROCYCLES, Vol 22. No 1, 1984. Available at: [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
Chlorination preparation using POCl3? ResearchGate. Available at: [Link]
-
Li, Y., & Raushel, F. M. (2006). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 17(16), 2379-2386. Available at: [Link]
-
Lane, A. N., et al. (2019). Phosphorus NMR and its application to metabolomics. Metabolites, 9(1), 7. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
Aqueous Workup. Chemistry Teaching Labs - University of York. Available at: [Link]
-
How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]
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- 11. rsc.org [rsc.org]
- 12. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Regioselectivity in Reactions of Substituted Dichloropyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for controlling regioselectivity in reactions involving substituted dichloropyrimidines, a cornerstone of many pharmaceutical syntheses. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of dichloropyrimidines.
Q1: Why is regioselectivity a persistent challenge with 2,4-dichloropyrimidines?
The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr).[1] In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the chlorine atom at the C4 position is more reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling than the chlorine at the C2 position.[2][3] This preference is often attributed to the superior delocalization of negative charge in the Meisenheimer intermediate formed during an attack at C4.[1][4] However, this inherent selectivity is often modest and highly sensitive to a variety of factors, frequently leading to mixtures of C2 and C4 substituted products if not carefully controlled.[2][3]
Q2: What are the primary factors that control C4 vs. C2 selectivity?
The regiochemical outcome is a delicate balance of several interconnected factors. A successful experimental design requires a holistic consideration of each:
-
Electronic Effects of Ring Substituents: The electronic nature of other groups on the pyrimidine ring has a profound impact. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either enhance or reverse the innate C4 preference.[2][5]
-
Nature of the Nucleophile/Coupling Partner: The steric bulk, hardness/softness, and charge of the incoming nucleophile or organometallic reagent are critical.[3][6]
-
Catalyst System (for Cross-Coupling): In palladium-catalyzed reactions, the choice of ligand is arguably one of the most powerful tools to influence and even invert regioselectivity.[7][8]
-
Reaction Conditions: Solvent, base, temperature, and reaction time are not merely passive parameters; they actively influence the relative rates of reaction at the C2 and C4 positions.[2][9]
Q3: What is the general reactivity order for substituted dichloropyrimidines?
For most SNAr and palladium-catalyzed reactions like Suzuki and Stille couplings, the established order of reactivity for chloro-substituents is C4(6) > C2 >> C5 .[3][10] This makes the C5-chloro position significantly less reactive. However, in Sonogashira couplings, the reactivity difference between C2 and C4 can be minimal.[3] It is crucial to remember that this is a general guideline that can be overturned by the factors discussed in this guide.
Section 2: Visualizing the Challenge and Solutions
Factors Influencing Regioselectivity
Caption: Key factors determining the C2 vs. C4 reaction outcome.
Section 3: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNAr)
Problem 1: My SNAr reaction on a 2,4-dichloropyrimidine is non-selective, giving a mixture of C2 and C4 isomers that are difficult to separate.
This is a classic issue arising when the intrinsic reactivity difference between the C2 and C4 positions is small under your chosen conditions.[11]
Causality & Solutions:
-
Suboptimal Solvent/Base System: The reaction environment may not be sufficiently differentiating between the two sites.
-
Neutral Nucleophile Reactivity: Neutral amine nucleophiles are notorious for affording poor C4/C2 selectivity, often in the range of 1:1 to 4:1.[3]
-
Actionable Solution: If possible, deprotonate your nucleophile before addition. For example, using a strong base like LiHMDS to form an anionic anilide from an aniline can significantly increase C4 selectivity compared to the reaction with the neutral aniline.[3] The increased charge on the nucleophile enhances its interaction with the more electrophilic C4 position.
-
Problem 2: I need to achieve selective substitution at the C2 position, but the C4 product is dominant.
Forcing the reaction to the less reactive C2 position requires overriding the substrate's natural electronic preference.
Causality & Solutions:
-
Unfavorable LUMO Distribution: In an unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO), which accepts the nucleophile's electrons, has a larger coefficient at C4.[5]
-
Actionable Solution (Electronic Modulation): Introduce an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe), at the C6 position of the pyrimidine ring. An EDG at C6 alters the electronic distribution, increasing the size of the LUMO lobe at C2, making it the preferred site of attack.[1][5]
-
Actionable Solution (Advanced): For complex substrates, consider performing Quantum Mechanics (QM) calculations. Analyzing the LUMO and LUMO+1 orbitals and calculating transition state energies can predict and explain unexpected C2 selectivity, saving significant experimental time.[5][13]
-
-
Specific Substrate-Nucleophile Interactions: In certain cases, unique interactions can direct a nucleophile to the C2 position.
-
Actionable Solution: For 2-(methylsulfonyl)-4-chloropyrimidine, substitution with alkoxides or formamide anions occurs selectively at C2, despite amines reacting at C4. This is due to a directing hydrogen-bond interaction between the nucleophile and the methyl group of the sulfone.[6] This highlights the need to consider non-covalent interactions in your reaction design.
-
Troubleshooting Workflow for SNAr Reactionsdot
digraph "SNAr_Troubleshooting" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
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- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
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- 12. guidechem.com [guidechem.com]
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Technical Support Center: Managing Selectivity in Nucleophilic Substitution of 4,6-Dichloropyrimidines
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regioselectivity in these critical reactions.
Core Concepts: Reactivity and Mechanism
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups like chlorine. In the case of 4,6-dichloropyrimidine, both the C4 and C6 positions are activated for SNAr.[1]
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms (C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.[1]
Due to the symmetrical nature of 4,6-dichloropyrimidine, the initial monosubstitution can occur at either the C4 or C6 position without intrinsic preference. However, the introduction of the first substituent can electronically and sterically influence the reactivity of the remaining chlorine atom in subsequent reactions.[1]
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution of 4,6-dichloropyrimidines in a question-and-answer format.
Question 1: My SNAr reaction is resulting in a mixture of mono- and di-substituted products. How can I improve the selectivity for monosubstitution?
Answer: This is a frequent challenge and can be addressed by carefully controlling the reaction stoichiometry and conditions.
-
Stoichiometry: Limit the amount of the nucleophile to 1.0-1.2 equivalents relative to the 4,6-dichloropyrimidine. This minimizes the chance of a second substitution occurring after the initial desired reaction.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second substitution may be higher, and thus, performing the reaction at a lower temperature can favor the formation of the mono-substituted product.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-substituted product is maximized to prevent the formation of the di-substituted byproduct.
Question 2: I am observing the formation of an unexpected isomer. What factors could be influencing the regioselectivity of my reaction?
Answer: While C4 and C6 are electronically similar in the starting material, several factors can introduce a preference for one position over the other, especially in subsequent reactions or with substituted 4,6-dichloropyrimidines.
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. Similarly, if there is a substituent adjacent to one of the chlorine atoms, the incoming nucleophile will likely favor the more accessible site.[4]
-
Electronic Effects of Existing Substituents: If your 4,6-dichloropyrimidine is already substituted (e.g., at C2 or C5), the electronic nature of this substituent will significantly impact the electrophilicity of the C4 and C6 positions.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus affect the reaction rate and selectivity. It is often beneficial to screen a range of solvents (e.g., polar aprotic like DMF, DMSO, or alcohols like ethanol, isopropanol).[7]
Question 3: My reaction is sluggish, or I am getting low yields. What can I do to improve the reaction efficiency?
Answer: Low reactivity can stem from several sources. Here is a systematic approach to troubleshooting:
-
Assess the Nucleophile: Ensure your nucleophile is sufficiently potent. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is crucial to either deprotonate it to its more reactive anionic form or to act as an acid scavenger for the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[8]
-
Increase the Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increasing the temperature while monitoring for side product formation can often improve the yield.
-
Consider the Leaving Group: While chlorine is a good leaving group in this context, in some challenging cases, switching to a 4,6-dibromo or diiodopyrimidine might enhance reactivity, although this also increases the cost of the starting material.
-
Catalysis: For certain nucleophiles, particularly amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative to traditional SNAr, often providing higher yields and better selectivity.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic substitution on chloropyrimidines?
A1: For most chloropyrimidines, the general order of reactivity for SNAr is C4(6) > C2 >> C5.[10] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6 can be delocalized onto one of the ring nitrogens, which is a more stabilizing arrangement than for attack at C2. The C5 position is generally unreactive towards SNAr.[11][12][13]
Q2: How do I achieve selective substitution at C4 vs. C6 if they are electronically similar?
A2: In the unsubstituted 4,6-dichloropyrimidine, C4 and C6 are identical. Selectivity only becomes a factor if the pyrimidine ring has other substituents. For instance, in a 2-substituted-4,6-dichloropyrimidine, the electronic and steric properties of the 2-substituent will differentiate the C4 and C6 positions. A sterically demanding group at C2 would likely direct a bulky nucleophile to the C6 position.
Q3: Can I selectively replace one chlorine with an amino group and the other with an alkoxy group?
A3: Yes, this is a common strategy in medicinal chemistry. It is typically achieved through a stepwise approach. You would first perform a monosubstitution with either the amine or the alcohol under carefully controlled conditions (as described in Troubleshooting Question 1). After isolation and purification of the mono-substituted intermediate (e.g., 4-amino-6-chloropyrimidine), you can then proceed with the second substitution using the other nucleophile. The reactivity of the remaining chlorine will be influenced by the first substituent, which may require adjusting the reaction conditions for the second step.
Experimental Protocols
Protocol 1: General Procedure for Monoamination of 4,6-Dichloropyrimidine
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the desired amine (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir until the starting material is consumed, as monitored by TLC.[1]
-
Work-up and Purification: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Monoalkoxylation of 4,6-Dichloropyrimidine
-
Preparation of Alkoxide: In a separate flask, dissolve the desired alcohol (1.1 eq) in a dry solvent like THF or the alcohol itself. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Reaction Execution: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a dry, polar aprotic solvent (e.g., DMF or THF), add the freshly prepared alkoxide solution dropwise at a controlled temperature (e.g., room temperature). Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Nucleophile on Regioselectivity in Substituted Dichloropyrimidines
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 | [10] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd(OAc)₂/dppb, LiHMDS, THF | >95:5 | [10] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CHCl₃, rt | >95:5 (C4 selective) | [14] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt | >95:5 (C2 selective) | [14] |
Note: Data for 2,4-dichloropyrimidines is presented as it provides valuable insights into the relative reactivity of C2 and C4(6) positions, which is applicable to 4,6-dichloro systems.
Visualizations
Caption: SNAr mechanism on 4,6-dichloropyrimidine.
Caption: Troubleshooting workflow for selectivity issues.
References
-
StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available at: [Link]
-
FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Available at: [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]
- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Organic Letters. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
ResearchGate. (2018). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
The Journal of Physical Chemistry A. (2020). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Available at: [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available at: [Link]
-
ResearchGate. (2019). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. (n.d.). Method for producing 4-chloro-6-hydroxypyrimidine.
-
PubMed Central (PMC). (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Navigating Pyrimidine Chlorination: A Guide to Alternative Reagents & Troubleshooting
Technical Support Center
For researchers, scientists, and drug development professionals, the chlorination of pyrimidines is a critical step in the synthesis of a vast array of biologically active molecules.[1] While classical chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) have been mainstays in the synthetic chemist's toolbox, their use is often accompanied by challenges including harsh reaction conditions, excess reagent use, and environmental concerns.[2] This technical support guide provides a comprehensive overview of alternative chlorinating agents, troubleshooting for common experimental issues, and detailed protocols to enhance the efficiency and safety of your pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers may encounter during pyrimidine chlorination and provide actionable solutions.
General Questions
Q1: What are the main drawbacks of using traditional chlorinating agents like excess POCl₃?
Traditional methods often involve using phosphorus oxychloride (POCl₃) in large excess, which functions as both the reagent and the solvent.[3] This approach, while effective, presents several challenges:
-
Safety Hazards: Excess POCl₃ is highly corrosive and reacts violently with water in a strongly exothermic manner, posing significant risks during workup and quenching.[4][5][6]
-
Environmental Concerns: The large volume of POCl₃ used generates substantial phosphorus-containing waste, which is environmentally burdensome to treat and dispose of.[2][7]
-
Difficult Workup: The quenching of large amounts of unreacted POCl₃ can be hazardous on a large scale and complicates product isolation.[8]
Q2: What are the most common alternative chlorinating agents for pyrimidine synthesis?
Several alternatives to the traditional excess POCl₃ method have been developed to address its limitations. These include:
-
Solvent-Free Chlorination with Equimolar POCl₃: Modern protocols utilize equimolar amounts of POCl₃ in a sealed reactor, often without a solvent.[8] This method is safer, more environmentally friendly, and simplifies the workup process.[2]
-
Vilsmeier-Haack Reagents: A reagent formed from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF) can be a milder and more selective chlorinating agent for certain pyrimidine substrates.[9][10]
-
Phosgene and its Equivalents: Phosgene (COCl₂) or its safer synthetic equivalents like bis(trichloromethyl) carbonate (BTC) can be used for chlorination, often in the presence of a catalyst.[11][12][13][14]
-
Thionyl Chloride (SOCl₂) with Catalysts: While SOCl₂ can be used alone, its effectiveness is often enhanced by the addition of catalysts like 4-dimethylaminopyridine (DMAP).[14][15]
-
Oxalyl Chloride: This reagent can be a cleaner alternative to thionyl chloride as its byproducts are gaseous (HCl, CO, CO₂), simplifying purification.[16]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent has been used for the chlorination of various aromatic and heteroaromatic compounds.[17]
Troubleshooting Common Issues
Q3: My chlorination reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Incomplete chlorination is a frequent issue. Consider the following factors:
-
Insufficient Reagent: Ensure you are using at least a stoichiometric amount of the chlorinating agent per hydroxyl group on the pyrimidine ring.[18]
-
Low Reaction Temperature: Many chlorination reactions require elevated temperatures to proceed at a reasonable rate. For solvent-free reactions with POCl₃, temperatures of 140-160°C are often necessary.[8][18]
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has reached completion.
-
Poor Reagent Quality: Chlorinating agents like POCl₃ and SOCl₂ can degrade upon exposure to moisture. Using fresh or distilled reagents is crucial for optimal reactivity.[18] The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reactivity of older POCl₃.[18]
-
Presence of Moisture: Water will readily react with and consume most chlorinating agents. Ensure all glassware is thoroughly dried and starting materials are anhydrous.
Q4: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
Byproduct formation can often be mitigated by optimizing the reaction conditions:
-
Temperature Control: Excessive heat can lead to the degradation of starting materials and products, as well as promote side reactions. A careful optimization of the reaction temperature is recommended.[18]
-
Use of a Base: The addition of a tertiary amine, such as pyridine or N,N-diethylaniline, can act as a scavenger for the hydrogen chloride (HCl) generated during the reaction.[18][19] This can prevent acid-catalyzed side reactions and, in some cases, facilitate the chlorination process.
-
Choice of Chlorinating Agent: The reactivity and selectivity of chlorinating agents vary. For sensitive substrates, a milder reagent like a Vilsmeier-Haack reagent might provide a cleaner reaction profile compared to neat POCl₃.
Q5: The workup of my reaction with POCl₃ is hazardous. Are there safer procedures?
Quenching reactions containing POCl₃ requires caution. Here are some safer practices:
-
Slow and Controlled Addition to Ice: The most common method is the slow, portion-wise addition of the reaction mixture to a vigorously stirred slurry of crushed ice. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Use of a Co-solvent: Diluting the reaction mixture with an inert, high-boiling solvent before quenching can help to moderate the reaction rate.
-
Solvent-Free Protocols: Adopting modern, solvent-free methods that use equimolar amounts of POCl₃ significantly reduces the amount of unreacted reagent, making the workup inherently safer.[8]
Alternative Chlorination Protocols
Below are detailed, step-by-step methodologies for key alternative chlorination procedures.
Protocol 1: Solvent-Free Chlorination of Hydroxypyrimidines with Equimolar POCl₃
This method is a greener and safer alternative to traditional protocols using excess POCl₃.[8]
Materials:
-
Hydroxypyrimidine starting material
-
Phosphorus oxychloride (POCl₃), equimolar to the hydroxyl groups
-
Pyridine (1 equivalent)
-
Teflon-lined stainless steel reactor
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine (e.g., 0.3 moles), POCl₃ (0.3 moles per hydroxyl group), and pyridine (0.3 moles).
-
Seal the reactor and heat the mixture to 160°C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~100 mL).
-
Neutralize the resulting solution to a pH of 8-9 with a saturated solution of sodium carbonate.
-
The chlorinated pyrimidine product, if solid, can be isolated by filtration, washed with cold water, and dried under vacuum. If the product is not a solid, it can be extracted with a suitable organic solvent.
Protocol 2: Chlorination using Phosgene in the Presence of a Phase-Transfer Catalyst
This method is suitable for the synthesis of dichloropyrimidines from dihydroxypyrimidines using phosgene with a quaternary ammonium salt as a catalyst.[11][12]
Materials:
-
4,6-Dihydroxypyrimidine
-
Aprotic solvent (e.g., butyronitrile, benzonitrile)
-
Quaternary ammonium salt catalyst (e.g., benzyltributylammonium chloride)
-
Phosgene (COCl₂)
-
Morton-type flask with a mechanical agitator, heating mantle, temperature probe, gas dip tube, and a dry ice condenser vented to a caustic scrubber.
Procedure:
-
Charge the reactor with 4,6-dihydroxypyrimidine, the aprotic solvent, and the catalyst to form a slurry.
-
Start the agitator and heat the mixture to 105-110°C.
-
Introduce phosgene gas through the dip tube below the surface of the reaction mixture.
-
Maintain the temperature and continue the addition of phosgene until the reaction is complete (monitoring by TLC or GC).
-
Upon completion, stop the phosgene flow and purge the system with an inert gas (e.g., nitrogen).
-
Cool the reaction mixture and isolate the product through appropriate workup procedures, such as distillation or crystallization.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Caption: A generalized workflow for the synthesis of chloropyrimidines.
Mechanistic Insights
Understanding the reaction mechanism can aid in troubleshooting and optimization.
Caption: A simplified mechanism for pyrimidine chlorination using a Vilsmeier-Haack reagent.
Comparative Data of Chlorinating Agents
| Chlorinating Agent/System | Typical Conditions | Advantages | Disadvantages |
| Excess POCl₃ | Neat, reflux | Well-established, effective for many substrates[3] | Hazardous workup, large waste stream, harsh conditions[2][8] |
| Equimolar POCl₃ | Solvent-free, sealed reactor, 140-160°C[8] | Safer, greener, simplified workup, high yields[8] | Requires a sealed reactor for high temperatures |
| Phosgene/Catalyst | Aprotic solvent, 105-110°C[11][12] | Effective for specific transformations | Phosgene is extremely toxic, requires specialized handling |
| SOCl₂/DMAP | 65-70°C[14] | Milder conditions than neat POCl₃ | SO₂ byproduct is toxic and requires scrubbing |
| Oxalyl Chloride | Dichloromethane solvent | Gaseous byproducts simplify purification[16] | More expensive than SOCl₂ |
References
- Reaction sites of pyrimidine bases and nucleosides during chlorination: A comput
- Phosphorus oxychloride - SAFETY D
- Technical Support Center: Chlorination in Pyrimidine Synthesis. Benchchem.
- Synthesis of chlorinated pyrimidines.
- Method for the selective hydrogenation of pyrimidines containing chlorine.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
- The investigations of the methods for the reduction of chloroyrimidines.
- Phosphorus Oxychloride. Air Liquide Malaysia.
- A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Benchchem.
- STANDARD OPER
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
- Synthesis of chlorinated pyrimidines.
- SAFETY D
- A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to Ethyl Chloro(methylthio)
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
- Synthesis of chlorinated pyrimidines.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
- A kind of preparation method of 2,4-dichloropyrimidine and its derivatives.
- 2,4-Dichloropyrimidine synthesis. ChemicalBook.
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- Is there any alternative for thionyl chloride, SOCl2?.
- Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society.
- The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Chloropyrimidine process.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Unknown.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
- New procedure for the chlorination of pyrimidine and purine nucleosides.
- The Role of SOCl2 and Pyridine in Organic Chemistry.
- Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals. ScienceDaily.
- Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
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Technical Support Center: Kinetic Studies of Reactions Involving 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving 4,6-dichloro-2-methylthio-5-phenylpyrimidine. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of these experiments.
Section 1: Foundational Concepts: Reactivity and Mechanism
Before embarking on kinetic analysis, a firm grasp of the substrate's reactivity is paramount. This compound is an electron-deficient heterocyclic system. The two electronegative nitrogen atoms in the pyrimidine ring, augmented by the inductive effect of the two chlorine atoms, render the C4 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack.[1]
The predominant mechanism for the substitution of the chloro groups is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination process.[1]
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, yielding the final substituted product.
Due to the molecule's symmetry, the initial mono-substitution can occur at either the C4 or C6 position with equal probability. However, the introduction of the first substituent will electronically influence the reactivity of the remaining chlorine atom, a critical factor in sequential substitution studies.
Caption: General mechanism for the SNAr reaction on the pyrimidine core.
Section 2: Designing and Executing Kinetic Experiments
This section addresses common questions regarding the setup and execution of kinetic studies for this specific compound.
Q: What is a reliable starting point for designing a kinetic experiment to study the reaction of this compound with a nucleophile?
A: A robust approach is to use UV-Vis spectrophotometry to monitor the reaction under pseudo-first-order conditions. This involves using a large excess (at least 10-fold) of the nucleophile relative to the pyrimidine substrate. This simplifies the rate law, making the observed rate constant dependent only on the concentration of the limiting reactant (the pyrimidine).[2]
General Experimental Protocol: Pseudo-First-Order Kinetics
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable, dry, polar aprotic solvent (e.g., Acetonitrile, DMF).
-
Prepare a series of stock solutions of the desired nucleophile in the same solvent at concentrations at least 10 times higher than the pyrimidine solution.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range to identify the λ_max_ of the reactant and the product. Choose a wavelength for monitoring where the change in absorbance is significant.
-
Equilibrate the instrument and a cuvette containing the solvent to the desired reaction temperature.
-
-
Kinetic Run:
-
Initiate the reaction by injecting a small, known volume of the pyrimidine stock solution into the temperature-controlled cuvette containing the excess nucleophile solution.
-
Immediately begin recording absorbance at the chosen wavelength over time until the reaction is complete (i.e., absorbance values plateau).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time. For a first-order reaction, this plot should be linear.
-
The negative of the slope of this line gives the pseudo-first-order rate constant, k_obs_.
-
Repeat this process for different excess concentrations of the nucleophile to determine the second-order rate constant.
-
Caption: Standard workflow for a UV-Vis based kinetic study.
Q: Which experimental parameters are most critical to control for reproducibility?
A:
-
Temperature: Reaction rates are highly sensitive to temperature. Use a temperature-controlled cell holder and allow all solutions to reach thermal equilibrium before starting the reaction.
-
Solvent Purity: Polar aprotic solvents are excellent for SNAr reactions but must be anhydrous. Trace amounts of water can react with the substrate or affect the nucleophile's reactivity, leading to inconsistent results.[3]
-
Concentration: Use calibrated pipettes and volumetric flasks to ensure accurate and precise concentrations of both the substrate and the nucleophile.
-
Inert Atmosphere: For sensitive nucleophiles or reactions run at elevated temperatures, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during kinetic experiments.
Q: My reaction is extremely slow or appears to not be happening at all. What are the potential causes?
A: This is a common issue that can often be resolved with a systematic check.
| Potential Cause | Explanation & Recommended Action |
| Low Nucleophilicity | The chosen nucleophile may be too weak to react under the current conditions. Action: Increase the temperature, or switch to a stronger nucleophile. For amine nucleophiles, adding a non-nucleophilic base can increase the concentration of the more reactive free amine. |
| Poor Solvent Choice | The solvent may not be suitable for an SNAr reaction. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity. Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4] |
| Reagent Degradation | The pyrimidine substrate or the nucleophile may have degraded due to improper storage (e.g., exposure to moisture). Action: Verify the purity of starting materials using NMR or LC-MS. Use freshly opened or purified reagents. |
| Insufficient Activation | The reaction may simply require more energy. Action: Cautiously increase the reaction temperature in increments of 10°C, while monitoring for any product decomposition via TLC or LC-MS.[3] |
digraph "Troubleshooting_Slow_Reaction" { graph [fontname="Arial", fontsize=10, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Problem:\nReaction is too slow", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_nuc [label="Is the Nucleophile\nstrong enough?"]; check_solv [label="Is the solvent\npolar aprotic (e.g., DMF, ACN)?"]; check_temp [label="Is the temperature\noptimal?"]; check_purity [label="Are reagents pure\nand anhydrous?"];
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check_solv -> check_temp [label="Yes"]; check_solv -> action_solv [label="No"]; action_solv [label="Action: Switch to a\npolar aprotic solvent.", shape=note, fillcolor="#F1F3F4"];
check_temp -> check_purity [label="Yes"]; check_temp -> action_temp [label="No"]; action_temp [label="Action: Increase temperature\nincrementally.", shape=note, fillcolor="#F1F3F4"];
check_purity -> success [label="Yes"]; check_purity -> action_purity [label="No"]; action_purity [label="Action: Verify purity via\nNMR/LC-MS. Use fresh reagents.", shape=note, fillcolor="#F1F3F4"]; success [label="Problem Likely Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: A logic tree for diagnosing a slow or non-reactive experiment.
Q: My kinetic plots are not linear, or the results are not reproducible. What's going wrong?
A: Non-linear plots or poor reproducibility often point to complex mechanisms, side reactions, or experimental inconsistencies.
| Potential Cause | Explanation & Recommended Action |
| Complex Reaction Mechanism | The reaction may not be a simple second-order process. There could be competing reactions or product inhibition. Action: Monitor the reaction using LC-MS or NMR over time to identify any side products or intermediates. |
| Product Instability | The formed product might be unstable under the reaction conditions and could be degrading, affecting absorbance readings. Action: Analyze the reaction mixture at different time points with LC-MS to check for the appearance of degradation products.[3] If degradation is confirmed, try running the reaction at a lower temperature. |
| Oxygen Sensitivity | Dissolved oxygen can sometimes participate in side reactions. Action: Degas the solvent before use by sparging with nitrogen or argon, and maintain an inert atmosphere over the reaction. |
| Temperature Fluctuations | Even minor fluctuations in temperature can significantly impact the rate constant. Action: Ensure your temperature controller is calibrated and stable. Allow ample time for thermal equilibration before initiating the reaction. |
Q: I am observing the formation of a second, disubstituted product. How does this affect my kinetic study of the first substitution?
A: The formation of a disubstituted product complicates the analysis. If the second substitution is significantly slower than the first, you can often still obtain reliable kinetics for the initial phase of the reaction (e.g., the first 10-20% conversion).
-
Strategy: Use the method of initial rates. By analyzing only the very beginning of the reaction, the concentration of the mono-substituted intermediate is negligible, and its conversion to the disubstituted product does not significantly interfere with the measurement of the first substitution rate.
-
Analytical Approach: It is crucial to use a technique like HPLC or LC-MS that can separately quantify the starting material, the mono-substituted product, and the di-substituted product over time to de-convolute the kinetics of each step.
Section 4: Safety Precautions
All work with this compound and its derivatives should be conducted in a well-ventilated fume hood.
-
Hazard Profile: This compound is classified as a corrosive solid. It can cause severe skin burns and eye damage and may cause respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
References
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. [Link]
-
Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(10), e536. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2002). Organic Letters, 4(17), 2925–2928. [Link]
-
Disorders of purine and pyrimidine metabolism. PubMed. [Link]
-
4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021). Molecules, 26(24), 7629. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
Purine, Pyrimidine Metabolism, Disorders. UW Pressbooks. [Link]
-
Disorders of purine and pyrimidine metabolism. ResearchGate. [Link]
-
Bergmann, F., & Kleiner, M. (1963). Kinetic Studies on the Methylation of Thiopurines. Israel Journal of Chemistry, 1(4), 477–482. [Link]
-
Aromatic Heterocycles Practice Problems. Pearson. [Link]
-
Lynch, D. E., & McClenaghan, I. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(3), o264-o265. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]
-
4,6-Dichloro-2-(methylthio)pyrimidine. PubChem. [Link]
-
Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. (2014). Journal of Physical Organic Chemistry, 27(8), 670-675. [Link]
-
Purine and Pyrimidine Metabolism. Indiana State University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. 4,6-ジクロロ-2-(メチルチオ)ピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Purification of Chlorinated Pyrimidines
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of chlorinated pyrimidines. These compounds are vital intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals, including sulfa drugs and fungicides.[1] However, their purification is frequently hampered by reactive impurities, challenging physical properties, and potential instability.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address specific issues you might encounter. We will delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities I should expect in my crude chlorinated pyrimidine product?
A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are common.
-
Residual Chlorinating Agents and their Byproducts: Syntheses often employ phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] After the reaction, residual POCl₃ and its hydrolysis products, such as phosphoric acid and hydrochloric acid, are major impurities.[1] These acidic byproducts can degrade your target molecule if not removed effectively.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like uracil or dihydroxypyrimidines.[3][4]
-
Over-chlorinated or Isomeric Products: Depending on the substrate and reaction conditions, you may form isomers or products with additional chlorine atoms.
-
Hydrolysis Products: Chlorinated pyrimidines can be susceptible to hydrolysis, especially at non-neutral pH, reverting to the corresponding hydroxypyrimidine. This is a common issue during aqueous workup.[5]
-
Catalysts and Bases: If tertiary amines (e.g., N,N-dimethylaniline, triethylamine) are used as catalysts or acid scavengers, they and their hydrochloride salts will be present in the crude mixture.[6][7]
Section 2: Troubleshooting Purification by Crystallization
Crystallization is a powerful technique for purifying solid chlorinated pyrimidines, but it comes with its own set of challenges.[8]
Q2: My chlorinated pyrimidine oil/solid refuses to crystallize, even after cooling. What can I do?
A2: This is a common problem, often caused by residual solvents or impurities inhibiting lattice formation.
-
The "Why": Impurities can disrupt the ordered arrangement of molecules needed for crystallization. Highly viscous oils may also have slow crystallization kinetics.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Concentrate the product under high vacuum to remove all traces of the extraction solvent (e.g., dichloromethane, ethyl acetate).[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the supersaturated solution to induce crystallization.
-
Introduce an Anti-solvent: If your compound is highly soluble in the current solvent, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., adding hexanes to an ethyl acetate solution) until the solution becomes slightly turbid, then allow it to stand.[9]
-
Q3: My recrystallized product is still impure. What went wrong?
A3: Low purity after recrystallization typically points to issues with solvent choice or the cooling process.
-
The "Why": The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[8] If the solution is cooled too quickly, impurities can become trapped in the rapidly forming crystal lattice.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: Test a range of solvents to find one with the ideal solubility profile. For chlorinated pyrimidines, solvents like ethanol, petroleum ether, or mixtures like ethyl acetate-hexanes are often effective.[3][6]
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Perform a Second Recrystallization: If purity remains an issue, a second recrystallization is often necessary.
-
Section 3: Troubleshooting Purification by Chromatography
Column chromatography is essential for separating complex mixtures or purifying non-crystalline products.[10]
Q4: How do I select the right solvent system for column chromatography of my chlorinated pyrimidine?
A4: The key is to find a mobile phase that provides good separation between your product and impurities on a TLC plate first.
-
The "Why": The principle of chromatography is the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[10] The ideal mobile phase will move your target compound to a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate, with clear separation from other spots.
-
Methodology:
-
Start with a non-polar solvent: Use a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Run TLCs with varying ratios: Spot your crude material on several TLC plates and run them in solvent systems with increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
Analyze the results: Identify the solvent system that gives the best separation and the target Rf value. This system can then be used for your column.
-
Q5: My chlorinated pyrimidine seems to be degrading on the silica gel column. How can I prevent this?
A5: Chlorinated pyrimidines can be sensitive to the acidic nature of standard silica gel.
-
The "Why": The surface of silica gel is covered in acidic silanol groups (Si-OH), which can catalyze the hydrolysis of sensitive functional groups or cause degradation of the compound.
-
Troubleshooting Steps:
-
Use Neutralized Silica: Treat your silica gel with a base before packing the column. A common method is to add ~1% triethylamine to the eluent, which will neutralize the acidic sites on the silica.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Section 4: Troubleshooting Aqueous Workup and Extraction
The initial quenching and extraction steps are critical for removing the bulk of inorganic impurities and byproducts from chlorination reactions.
Q6: The quenching of my reaction (e.g., with POCl₃) is highly exothermic and seems to be degrading my product. How can I control it?
A6: Uncontrolled quenching of phosphorus oxychloride is a significant safety hazard and a primary source of product degradation.
-
The "Why": POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction. The localized heat generated can "burn" your product, leading to complex, often colored, byproducts.
-
The Solution: Reverse Quench:
-
Cool the reaction mixture to room temperature or below.
-
Prepare a separate flask with a large volume of crushed ice and water, and stir it vigorously.
-
Slowly and carefully add the reaction mixture dropwise or in a thin stream to the ice-water.[3][6] This method ensures the excess POCl₃ is always being added to a large, cold sink, effectively dissipating the heat and preventing temperature spikes.
-
Q7: I am struggling with emulsion formation during my liquid-liquid extraction. How can I break it?
A7: Emulsions are common when extracting reaction mixtures containing salts and fine particulates.
-
The "Why": An emulsion is a stable mixture of two immiscible liquids, often stabilized by particulate matter or surfactants at the interface.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the organic layer.
-
Filter the Mixture: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can break the emulsion by removing the stabilizing solids.
-
Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate on their own.
-
Visualizing Purification Strategies
A logical approach to purification is key. The following diagrams illustrate a decision-making process for selecting a purification method and a workflow for troubleshooting common failures.
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for troubleshooting purification failures.
Key Protocols and Data
Protocol: General Recrystallization of a Chlorinated Pyrimidine
-
Solvent Selection: Choose an appropriate solvent in which the compound has high solubility when hot and low solubility when cold (e.g., petroleum ether for 2,4-dichloropyrimidine).[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If carbon was added or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of your final compound.[11][12]
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.[5]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid.[5]
-
Standard Preparation: Prepare a standard solution of your purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare your experimental sample at the same concentration as the standard.
-
Analysis: Inject the blank, standard, and sample solutions. Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Calculation: Purity is typically calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[5]
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Advantages | Potential Disadvantages | Primary Application |
| HPLC [11] | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; well-established for purity and assay determination. | Higher cost of instrumentation and solvents. | Purity determination, impurity profiling, and quantitative assay. |
| GC [11] | Separation based on volatility as the analyte is carried by a gas through a stationary phase. | Excellent for analyzing volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Analysis of volatile impurities and residual solvents. |
| TLC [5] | Differential migration of components on a stationary phase. | Simple, rapid, and inexpensive for qualitative assessment. | Primarily qualitative with lower resolution and sensitivity compared to HPLC. | Reaction monitoring and quick purity checks. |
| NMR [13] | Nuclear magnetic resonance spectroscopy provides structural information. | Provides detailed structural confirmation and can identify unknown impurities. | Lower sensitivity compared to chromatographic methods; requires more sample. | Structural elucidation and confirmation of purity. |
References
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
- US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents.
-
The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics | Water Science & Technology | IWA Publishing. Available from: [Link]
-
A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap. Available from: [Link]
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
-
2,4-Dichloropyrimidine - PMC - NIH. Available from: [Link]
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
-
Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap. Available from: [Link]
-
New procedure for the chlorination of pyrimidine and purine nucleosides - OSTI.GOV. Available from: [Link]
- US3668209A - Separation of chlorinated pyridines and derivatives thereof - Google Patents.
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
-
Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic C Cl bond dissociation: KALIYEVA et al. | Request PDF - ResearchGate. Available from: [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. Available from: [Link]
-
Recrystallization - Chemistry LibreTexts. Available from: [Link]
-
Review on the modern analytical advancements in impurities testing. Available from: [Link]
-
Separation techniques: Chromatography - JournalAgent. Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed. Available from: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]
Sources
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. biomedres.us [biomedres.us]
"preventing unwanted side reactions with 4,6-Dichloro-2-methylthio-5-phenylpyrimidine"
Welcome to the technical support center for 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to anticipate and resolve experimental challenges, ensuring the efficiency and success of your synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in chemical synthesis.
Question 1: I am observing a mixture of mono-substituted isomers during nucleophilic aromatic substitution (SNAr). How can I improve the regioselectivity for substitution at the C4 position?
Answer:
This is a common challenge with dichloropyrimidines. The electronic properties of the pyrimidine ring make both the C4 and C6 positions susceptible to nucleophilic attack, often leading to poor regioselectivity.[1][2][3] The C4 position is generally more reactive than the C2 position in 2,4-dichloropyrimidines, and by extension, the C4/C6 positions are more reactive than the C2 position in related systems.[3] However, the presence of the phenyl group at C5 and the methylthio group at C2 in your starting material will influence the reactivity of the C4 and C6 positions.
Here’s a systematic approach to favor C4/C6 mono-substitution:
Underlying Principle: The key to achieving high regioselectivity is to precisely control the reaction conditions to exploit the subtle differences in reactivity between the C4 and C6 positions.
Recommended Protocol:
-
Low Temperature: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm it to room temperature. This will favor the kinetically controlled product, which is typically the C4-substituted isomer.
-
Choice of Base: Use a bulky, non-nucleophilic base if your nucleophile requires deprotonation. A sterically hindered base can favor attack at the less hindered chloro position.
-
Solvent Effects: The choice of solvent can influence selectivity. Aprotic polar solvents like THF or DMF are common, but exploring less polar solvents might be beneficial.
-
Slow Addition of Nucleophile: Add the nucleophile dropwise to the solution of the pyrimidine. This maintains a low concentration of the nucleophile and can help to minimize di-substitution and improve selectivity.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: I am attempting a sequential di-substitution, but the second substitution is sluggish or fails. What factors could be responsible and how can I overcome this?
Answer:
After the first nucleophilic substitution, the electronic nature of the pyrimidine ring is altered, which can deactivate the remaining chloro group towards further substitution. The newly introduced group at the C4 or C6 position can electronically deactivate the other chloro-position, making the second substitution more difficult.
Causality and Solutions:
-
Electronic Deactivation: An electron-donating group introduced in the first step will reduce the electrophilicity of the pyrimidine ring, making the second SNAr reaction slower.
-
Solution: For the second substitution, you may need more forcing conditions, such as higher temperatures or a stronger nucleophile. However, be mindful of potential side reactions at elevated temperatures.
-
-
Steric Hindrance: A bulky nucleophile used in the first step can sterically hinder the approach of the second nucleophile.
-
Solution: If possible, consider the order of introduction of your nucleophiles. Introduce the smaller nucleophile first.
-
Experimental Protocol for Sequential Di-substitution:
-
First Substitution:
-
Dissolve this compound (1 eq.) in an appropriate aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C.
-
Slowly add the first nucleophile (1.1 eq.) and a suitable base (if required).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Isolate and purify the mono-substituted product.
-
-
Second Substitution:
-
Dissolve the mono-substituted pyrimidine (1 eq.) in a suitable solvent.
-
Add the second nucleophile (1.5-2.0 eq.) and base.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor for completion.
-
Work-up and purify the final di-substituted product.
-
Question 3: My reaction is generating significant amounts of a hydrolyzed byproduct, 4-chloro-6-hydroxy-2-methylthio-5-phenylpyrimidine. How can I prevent this?
Answer:
Hydrolysis of the chloro-substituents is a common side reaction, particularly if water is present in the reaction mixture or during work-up, especially under basic conditions.[4] The chlorination process to synthesize dichloropyrimidines itself can sometimes leave residual moisture or acidic byproducts that can contribute to hydrolysis in subsequent steps.[5]
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use anhydrous solvents and reagents. | Minimizes the primary source of water that can lead to hydrolysis. |
| Reaction Atmosphere | Maintain an inert atmosphere (e.g., Nitrogen or Argon). | Prevents atmospheric moisture from entering the reaction. |
| Work-up Procedure | Quench the reaction with a non-aqueous work-up if possible, or use a carefully controlled aqueous work-up with cooled, deionized water and rapid extraction. Avoid prolonged exposure to aqueous basic conditions. | Minimizes contact time with water, especially under conditions that promote hydrolysis. |
| Starting Material Quality | Ensure the starting this compound is pure and dry. | Impurities from the synthesis of the starting material can sometimes promote side reactions. |
Question 4: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing low yields and/or starting material decomposition. What are the likely causes?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a variety of factors.[6][7] Low yields or decomposition can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Key Considerations for Optimization:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich heterocyclic halides, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for Suzuki and Buchwald-Hartwig couplings.
-
Base: The choice and amount of base are crucial. A base that is too strong can lead to decomposition of the starting material or product. A base that is too weak will result in inefficient transmetalation. A screen of bases (e.g., Cs2CO3, K3PO4, K2CO3) is often necessary.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure proper degassing of solvents and reaction mixtures.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined experimentally.
Diagram of a Catalytic Cycle for Suzuki Coupling:
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong bases. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent degradation over time.
Q2: Is this compound stable to common chromatographic purification techniques?
A2: Yes, this compound is generally stable to silica gel chromatography. Standard solvent systems such as mixtures of hexanes and ethyl acetate are suitable. However, prolonged exposure to silica gel, which is slightly acidic, could potentially lead to minor degradation, so it is advisable to perform the purification in a timely manner.
Q3: Can the methylthio group be oxidized?
A3: Yes, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents like m-CPBA or Oxone®. This transformation can be useful for further functionalization, as the resulting sulfone is an excellent leaving group for nucleophilic substitution.[8]
Q4: What is the expected regioselectivity in nucleophilic aromatic substitution reactions?
A4: For dichloropyrimidines, substitution generally favors the C4/C6 positions over the C2 position.[3] However, the regioselectivity can be influenced by the steric and electronic nature of the nucleophile and the substituents on the pyrimidine ring.[1][9] For your specific molecule, you should expect initial substitution to occur at either the C4 or C6 position.
References
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(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])
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Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. (URL: [Link])
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
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4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem. (URL: [Link])
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This compound - Sci-Hub. (URL: [Link])
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])
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The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. (URL: [Link])
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
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4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine - PubChem - NIH. (URL: [Link])
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])
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Validation & Comparative
A Comparative Analysis of Substituted Dichloropyrimidine Reactivity: A Guide for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted dichloropyrimidines is paramount for the rational design of novel therapeutics. The pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The ability to selectively functionalize this core structure through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy. This guide provides an in-depth comparative analysis of the reactivity of substituted dichloropyrimidines, supported by mechanistic insights and actionable experimental protocols.
The Fundamentals of Reactivity in Dichloropyrimidines
The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus activated towards nucleophilic attack. In dichloropyrimidines, the chlorine atoms serve as excellent leaving groups in SNAr reactions. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 >> C5.[1][2][3] This preferential reactivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions, which are para and ortho to the ring nitrogens, respectively.[2][3]
However, this inherent reactivity is profoundly influenced by the electronic and steric nature of other substituents on the ring, the choice of nucleophile, and the reaction conditions.[4][5][6] Understanding this interplay is critical for achieving the desired regioselectivity in the synthesis of complex molecules.
The Decisive Role of Substituents in Modulating Reactivity and Regioselectivity
The regiochemical outcome of nucleophilic substitution on dichloropyrimidines is not absolute and can be predictably controlled by the strategic placement of substituents.
Unsubstituted 2,4-Dichloropyrimidine: The C4-Selectivity Baseline
In the absence of other substituents, 2,4-dichloropyrimidine generally undergoes nucleophilic attack preferentially at the C4 position.[7][8][9] This is often explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C4 carbon, rendering it more electrophilic.[4][9]
The Influence of Substituents at C5 and C6
The "normal" C4 selectivity can be either enhanced or completely reversed by the presence of substituents at other positions on the pyrimidine ring.
-
Electron-Withdrawing Groups (EWGs) at C5: The presence of an EWG (e.g., -CN, -NO₂, -CF₃) at the C5 position enhances the intrinsic preference for C4 substitution.[5] These groups further increase the electrophilicity of the pyrimidine ring, making the C4 position even more susceptible to nucleophilic attack. Tertiary amine nucleophiles, however, have been shown to exhibit excellent C2 selectivity in the presence of a C5-EWG.[5][10]
-
Electron-Donating Groups (EDGs) at C6: Conversely, an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[4][5][7] This is a critical consideration in synthetic design, as it allows for the selective functionalization of the C2 position, which is typically less reactive. Quantum mechanics calculations have shown that EDGs at C6 can alter the LUMO distribution, making the C2 and C4 positions more comparable in energy, with the transition state for C2 attack being more favorable.[4]
-
Steric Hindrance at C5: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[4][11]
The following diagram illustrates the general principles of how substituents influence the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines.
Caption: Influence of substituents on the regioselectivity of SNAr reactions.
Comparative Reactivity of Dichloropyrimidine Isomers
The position of the chlorine atoms on the pyrimidine ring also dictates reactivity. Let's compare the most common isomers:
| Dichloropyrimidine Isomer | Key Structural Feature | Expected Reactivity in SNAr | Mechanistic Rationale |
| 2,4-Dichloropyrimidine | Asymmetric substitution pattern. | High reactivity, typically at C4.[7][8][9] | C4 is para to one ring nitrogen and ortho to the other, allowing for excellent stabilization of the Meisenheimer intermediate. |
| 4,6-Dichloropyrimidine | Symmetric substitution pattern. | High reactivity at either C4 or C6. | Both positions are electronically equivalent and highly activated by the ring nitrogens. Mono-substitution is typically straightforward. |
| 4,6-Dichloropyrimidin-5-amine | Symmetric dichlorination with a C5-EDG. | Reduced reactivity compared to unsubstituted 4,6-dichloropyrimidine.[2] | The electron-donating amino group at C5 decreases the overall electrophilicity of the ring. |
Experimental Protocols for Controlled Substitution
Achieving high regioselectivity requires careful control of reaction conditions. Below are representative protocols for the selective amination of dichloropyrimidines.
Protocol for C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol leverages the intrinsic reactivity of the C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Tetrahydrofuran (THF) or Ethanol (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or ethanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the amine (1.0 eq) to the solution.
-
Add Et₃N or DIPEA (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-aminated product.
Protocol for C2-Selective Amination of a C6-Substituted 2,4-Dichloropyrimidine
This protocol demonstrates the directing effect of a C6-EDG.
Materials:
-
2,4-Dichloro-6-methoxypyrimidine
-
Amine nucleophile (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add the amine (1.1 eq) dropwise at 0 °C. Stir for 20-30 minutes to form the corresponding amide.
-
Add a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 eq) in anhydrous DMF to the amide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the C2-aminated product.
The following workflow diagram illustrates the decision-making process for achieving regioselective mono-amination of 2,4-dichloropyrimidine.
Caption: Decision workflow for regioselective mono-amination.
Conclusion
The reactivity of substituted dichloropyrimidines is a fascinating and synthetically valuable area of heterocyclic chemistry. While the C4 position is generally the most reactive site for nucleophilic attack on 2,4-dichloropyrimidine, this guide has demonstrated that the regioselectivity is highly tunable. By carefully considering the electronic and steric effects of ring substituents, the nature of the nucleophile, and the reaction conditions, medicinal chemists can achieve the desired substitution pattern with a high degree of control. This ability to selectively functionalize the pyrimidine core opens up a vast chemical space for the development of novel and potent therapeutic agents.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(24), 5394-5405. Available at: [Link]
-
Manley, P. W., & Rees, D. C. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(18), 3959-3962. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(1), 134. Available at: [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]
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Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. Available at: [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link]...
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Processes, 8(11), 1341. Available at: [Link]
-
4,6-Dichloropyrimidine, 98% 1193-21-1 India. Ottokemi. Available at: [Link]
-
Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Synthesis, 45(13), 1791-1806. Available at: [Link]
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A Comparative Guide to Validating the Structure of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine Derivatives
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents. The precise structural elucidation of these molecules is paramount to understanding their bioactivity and ensuring the reproducibility of pharmacological studies. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 4,6-dichloro-2-methylthio-5-phenylpyrimidine and its derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their synthetic and analytical endeavors.
Introduction: The Importance of Orthogonal Validation
The synthesis of complex organic molecules like this compound derivatives necessitates a multi-faceted approach to structural validation. Relying on a single analytical technique can be misleading, as each method provides a unique piece of the structural puzzle. An orthogonal approach, employing a combination of spectroscopic and chromatographic techniques, provides a self-validating system that enhances the confidence in the assigned structure. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in this context.
Part 1: Unraveling the Core Structure with Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of newly synthesized compounds. They provide detailed information about the connectivity of atoms, the presence of functional groups, and the overall molecular formula.
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules in solution. They provide detailed insights into the chemical environment of each proton and carbon atom, respectively, allowing for an unambiguous determination of the molecular framework.
Causality of Experimental Choice: For this compound derivatives, ¹H NMR is crucial for confirming the substitution pattern on the phenyl ring and identifying the protons of the methylthio group. ¹³C NMR complements this by providing information on the carbon skeleton, including the quaternary carbons of the pyrimidine ring and the carbon bearing the methylthio group. The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent tool for confirming the successful introduction of various substituents.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Insights |
| Phenyl-H | 7.20 - 7.60 (multiplet) | 128.0 - 135.0 | Confirms the presence and substitution pattern of the phenyl ring. |
| Pyrimidine-H | No proton on the ring | - | The absence of signals in the typical pyrimidine proton region supports the substitution pattern. |
| -SCH₃ | ~2.60 (singlet) | ~14.0 | A sharp singlet confirms the methylthio group. |
| Pyrimidine-C2 | - | ~170.0 | Carbon attached to the sulfur and two nitrogens. |
| Pyrimidine-C4, C6 | - | ~160.0 | Carbons attached to chlorine atoms. |
| Pyrimidine-C5 | - | ~120.0 | Carbon attached to the phenyl group. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Number of Scans (NS): 8-16 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
For more complex substitution patterns or signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition.
Causality of Experimental Choice: For this compound derivatives, MS is essential for confirming the molecular weight and, crucially, for verifying the presence of the two chlorine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing unambiguous evidence for the presence of two chlorine atoms.
dot
Caption: Workflow for Mass Spectrometry Analysis.
Table 2: Expected Mass Spectrometry Data for this compound (C₁₁H₈Cl₂N₂S)
| Ion | Expected m/z | Relative Abundance | Significance |
| [M]⁺ | 282 | 100% (for ³⁵Cl₂) | Molecular ion peak. |
| [M+2]⁺ | 284 | ~65% | Confirms the presence of two chlorine atoms. |
| [M+4]⁺ | 286 | ~10% | Confirms the presence of two chlorine atoms. |
| [M-CH₃]⁺ | 267 | Variable | Fragmentation by loss of a methyl radical. |
| [M-Cl]⁺ | 247 | Variable | Fragmentation by loss of a chlorine atom. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality of Experimental Choice: While NMR and MS provide detailed structural information, FTIR is a quick and valuable method to confirm the presence of key functional groups and the overall integrity of the pyrimidine ring. For this compound, FTIR can confirm the C=N and C=C stretching vibrations within the pyrimidine ring and the aromatic C-H stretching of the phenyl group. The absence of certain bands, such as N-H or O-H stretches, can also be informative.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the phenyl group. |
| Aliphatic C-H Stretch | 2950 - 2850 | Confirms the presence of the methylthio group. |
| C=N Stretch (Pyrimidine) | 1620 - 1570 | Characteristic of the pyrimidine ring. |
| C=C Stretch (Pyrimidine & Phenyl) | 1600 - 1450 | Characteristic of the aromatic rings. |
| C-Cl Stretch | 800 - 600 | Confirms the presence of chloro substituents. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded by measuring the absorption of infrared radiation by the sample.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.
Part 2: Assessing Purity with Chromatographic Techniques
While spectroscopic methods confirm the structure, chromatographic techniques are essential for assessing the purity of the synthesized compound.
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture.
Causality of Experimental Choice: For any newly synthesized compound intended for biological testing, assessing its purity is a critical step. HPLC provides a quantitative measure of purity by separating the target compound from any starting materials, byproducts, or other impurities. A high-purity sample is essential for obtaining reliable biological data. Reversed-phase HPLC is a common and effective method for analyzing pyrimidine derivatives.
dot
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is commonly employed. The exact gradient will need to be optimized for the specific derivative.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm).
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.
-
Analysis: The retention time and peak area of the main component are used to determine its purity.
Part 3: The Definitive Structure - Single-Crystal X-ray Diffraction
For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the ultimate technique.
Causality of Experimental Choice: While the combination of NMR, MS, and FTIR provides strong evidence for the proposed structure, X-ray crystallography provides definitive proof of the atomic connectivity and stereochemistry in the solid state. For novel compounds or when the stereochemistry is , obtaining a crystal structure is highly desirable. A crystal structure of this compound has been reported, providing a valuable reference.
dot
Caption: Process of X-ray Crystallography.
Data Interpretation: The output of an X-ray diffraction experiment is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This data can be compared with theoretical calculations and the information gleaned from spectroscopic methods to provide a complete and validated structural assignment.
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of this compound derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the foundational information on atomic connectivity, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy offers a rapid check for key functional groups, and HPLC is essential for determining purity. For ultimate confirmation, single-crystal X-ray diffraction provides an unambiguous 3D structure. By employing this orthogonal and self-validating approach, researchers can have the highest level of confidence in their synthesized molecules, paving the way for meaningful and reproducible biological evaluation.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
-
Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]
- A Comparative Spectroscopic Guide to Novel Pyrimidine Thiones. Benchchem.
- Jeffrey GA, Mootz E, Mootz D. A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. 1965;19(4):691-692.
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available from: [Link]
- Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
- Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. Industrial & Engineering Chemistry Research.
- Palmer RA, Potter BS, Leach MJ, Chowdhry BZ. Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with reagents like 4,6-dichloro-2-methylthio-5-phenylpyrimidine serving as a foundational building block for a multitude of potent therapeutic agents.[1] Its inherent ability to mimic the adenine base of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. However, the relentless pursuit of enhanced selectivity, improved potency, and novel intellectual property has driven the exploration of alternative heterocyclic cores. This guide provides an in-depth comparison of viable alternative reagents, offering experimental data, detailed synthetic protocols, and a rationale for their application in modern kinase inhibitor discovery.
The Enduring Importance of the Pyrimidine Core
The 2,4-disubstituted pyrimidine motif is a well-established pharmacophore in a vast number of FDA-approved kinase inhibitors. The dichlorinated nature of reagents like this compound offers synthetic versatility, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce various side chains that can probe different pockets of the ATP-binding site. This strategic derivatization is key to achieving desired potency and selectivity.
Alternative Scaffolds: A Comparative Analysis
While the pyrimidine core is undoubtedly powerful, several alternative heterocyclic systems have emerged as "privileged scaffolds" in kinase inhibitor design. These alternatives often act as bioisosteres of the pyrimidine ring, retaining the crucial hydrogen bonding interactions with the kinase hinge region while offering distinct advantages in terms of physicochemical properties, synthetic accessibility, and patentability. This section will delve into a head-to-head comparison of the most promising alternatives.
Pyrazolo[3,4-d]pyrimidines: The Potent Bioisostere
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of adenine, making it an excellent mimic of the natural kinase substrate.[2][3] This structural similarity often translates to high potency against a range of kinases.
Rationale for Use: The fused ring system offers a more rigid structure compared to a simple pyrimidine, which can lead to improved binding affinity and selectivity. The nitrogen atoms in both the pyrazole and pyrimidine rings can participate in hydrogen bonding interactions with the kinase hinge region.[2]
Performance and Experimental Data: Numerous studies have demonstrated the potent anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, certain derivatives have shown excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel, with GI50 values in the nanomolar to low micromolar range.[1] Enzymatic assays have confirmed significant inhibitory activities against key kinases like EGFR.[1]
| Scaffold | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.034 | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | c-Src | - | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative | c-Abl | - | [4] |
Synthetic Accessibility: The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through various methods, including both conventional and green synthetic approaches.[1] A common strategy involves the condensation of a substituted pyrazole with a suitable three-carbon synthon.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor
This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-d]pyrimidine core, which can be further functionalized to generate a library of potential kinase inhibitors.
Step 1: Synthesis of the Pyrazole Precursor
-
To a solution of an appropriate β-ketoester (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
-
To a solution of the pyrazole precursor (1.0 eq) in a suitable solvent such as ethanol or DMF, add a formamide equivalent (e.g., formamide, 1.5 eq) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Heat the reaction mixture at reflux for 8-12 hours.
-
Cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the pyrazolo[3,4-d]pyrimidine core.
7-Azaindoles: The Versatile Hinge Binder
The 7-azaindole scaffold has gained significant traction as a "kinase privileged fragment" due to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine of ATP.[5][6]
Rationale for Use: The pyridine nitrogen and the pyrrole N-H of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, providing a strong anchor point in the ATP binding site.[6] This bidentate interaction can contribute to high affinity and selectivity. The scaffold also presents multiple sites for synthetic modification.
Performance and Experimental Data: The versatility of the 7-azaindole core is highlighted by its presence in the FDA-approved B-RAF inhibitor, Vemurafenib.[5] Structure-activity relationship (SAR) studies have shown that modifications at various positions of the azaindole ring can significantly impact potency and selectivity against different kinases.
| Scaffold | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole derivative | B-RAF | - | [5] |
| 7-Azaindole derivative | Cdc7 | - | [7] |
Synthetic Accessibility: The synthesis of substituted 7-azaindoles can be achieved through various routes, often starting from commercially available 7-azaindole or its derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are frequently employed to introduce diversity.[7][8]
Protocol 2: Synthesis of a 7-Azaindole-based Kinase Inhibitor via Suzuki Coupling
This protocol provides a general method for the C3-arylation of a 7-azaindole core.
Step 1: Protection of the 7-Azaindole Nitrogen
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent like DMF, add a protecting group reagent (e.g., tosyl chloride, 1.1 eq) and a base (e.g., sodium hydride, 1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the protected 7-azaindole by column chromatography.
Step 2: Halogenation of the C3 Position
-
To a solution of the protected 7-azaindole (1.0 eq) in a suitable solvent, add a halogenating agent (e.g., N-iodosuccinimide, 1.1 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction and purify the C3-halogenated 7-azaindole.
Step 3: Suzuki Cross-Coupling
-
To a degassed mixture of the C3-halogenated 7-azaindole (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., dioxane/water), heat the reaction under an inert atmosphere at 80-100 °C for 6-12 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the desired C3-arylated 7-azaindole by column chromatography.
Step 4: Deprotection
-
Remove the protecting group under appropriate conditions (e.g., basic hydrolysis for a tosyl group) to yield the final 7-azaindole-based kinase inhibitor.
Quinolines and Quinazolines: The Privileged Aromatic Systems
Quinoline and quinazoline scaffolds are bicyclic aromatic systems that have been extensively utilized in the development of kinase inhibitors.[9][10] The quinazoline core, in particular, is a key feature of several clinically successful EGFR tyrosine kinase inhibitors.
Rationale for Use: The extended aromatic system of these scaffolds can engage in favorable π-stacking interactions within the ATP-binding site. The nitrogen atoms in the heterocyclic ring can participate in crucial hydrogen bonding with the hinge region. The bicyclic nature of these scaffolds also provides a rigid framework for the attachment of various substituents.
Performance and Experimental Data: Quinazoline derivatives have demonstrated potent inhibitory activity against a range of kinases, most notably EGFR.[11] SAR studies have shown that substitution at the 4-position of the quinazoline ring is critical for potent EGFR inhibition.
| Scaffold | Target Kinase | IC50 (nM) | Reference |
| Quinazoline derivative | EGFR | - | [11] |
| Quinoline derivative | CK2 | - | [9] |
Synthetic Accessibility: The synthesis of quinolines and quinazolines can be accomplished through well-established methods. For quinazolines, a common approach involves the condensation of an anthranilic acid derivative with a suitable one-carbon source.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for kinase inhibitors.
Comparative Summary and Future Perspectives
| Feature | Pyrimidine (from Dichloride) | Pyrazolo[3,4-d]pyrimidine | 7-Azaindole | Quinoline/Quinazoline |
| Core Rationale | Established pharmacophore, synthetic versatility | Potent adenine bioisostere, rigid scaffold | Excellent bidentate hinge binder | Extended aromatic system for π-stacking |
| Known Advantages | Well-understood SAR, numerous examples | High potency, potential for improved selectivity | Strong hinge interaction, present in approved drugs | Clinically validated scaffold (EGFR inhibitors) |
| Synthetic Accessibility | Generally straightforward SNAr reactions | Multi-step but well-established routes | Often requires cross-coupling, can be complex | Established synthetic methodologies |
| Intellectual Property | Crowded IP landscape | Opportunities for novel IP | Growing but still offers novelty | Established but new substitution patterns possible |
The choice of a core scaffold in kinase inhibitor design is a critical decision that influences the entire drug discovery cascade. While this compound remains a valuable and versatile starting material, the exploration of alternative reagents such as pyrazolo[3,4-d]pyrimidines, 7-azaindoles, and quinazolines offers exciting opportunities to develop next-generation kinase inhibitors with improved therapeutic profiles. The selection of a particular scaffold should be guided by the specific kinase target, the desired selectivity profile, and the synthetic tractability. A thorough understanding of the structure-activity relationships for each scaffold is paramount for the successful design and optimization of novel and effective kinase inhibitors.
References
[1] Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 134-153. [12] Al-Otaibi, F., Al-Zahrani, A., Al-Ghamdi, M., Al-Anazi, M., & Al-Qahtani, S. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5029. [7] Jean-Gérard, L., & Colliandre, L. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 12(4), 159. [2] Unciti-Broceta, A., & Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [3] Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 114, 105123. [13] Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2011). Synthesis and antibacterial evaluation of new pyrazolo[3,4-d]pyrimidines kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5869-5872. [8] Various Authors. (2018). Preparation method of 5-bromo-7-azaindole. Google Patents. CN109081840B. [14] Al-Suhaimi, K. S., & El-Emam, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 795. [9] Haddach, M., Pierre, F., Regan, C. F., Borsan, C., Michaux, J., Stefan, E., ... & Ryckman, D. M. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Wang, Q. (2022). Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. MedChemComm, 13(5), 884-890. [15] Manzini, C., Sbardella, G., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., ... & Botta, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 476-482. [16] Zaki, R. M., & Abdelhafez, E. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35847-35879. Various Authors. (2021). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [10] Al-Salahi, R., & Marzouk, M. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(14), 5410. [17] Sharma, S., & Kumar, A. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [18] Al-Issa, S. A. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 14(1), 1-17. [11] Singh, S., & Kaur, M. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Discovery Technologies, 18(4), 484-501. van der Worp, H. L., & van der Graaf, P. H. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(18), 5543. [19] Various Authors. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6524. [20] Mahnashi, M. H., Alshahrani, M. M., Al Ali, A., Asiri, A., & Abou-Salim, M. A. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. RSC Advances, 13(19), 12891-12904. [21] Singh, S., & Kaur, M. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Discovery Technologies, 18(4), 484-501. Various Authors. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [22] Various Authors. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1121. [23] Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [24] Schenone, S., Bruno, O., Radi, M., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews, 114(14), 7189-7238. [25] Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 26(1), 127-132. [26] Various Authors. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [5] Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [6] Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [27] Sharma, P., & Kumar, A. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6497. [4] Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2012). Pyrazolo[3,4-d]pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors. ACS Medicinal Chemistry Letters, 3(3), 218-222. [28] Various Authors. (2025). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. BenchChem. [29] Uitdehaag, J. C., de Roos, J. A., van Doornmalen, A. M., Prinsen, M. B., de Man, J., Tan, H., ... & Zaman, G. J. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1877(5), 188769. [30] Wujec, M., & Paneth, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2535. [31] Various Authors. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7939-7950. [32] Halazy, S. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Arkivoc, 2006(7), 496-508. [33] Unciti-Broceta, A., & Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [34] Various Authors. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(22), 13865-13881.
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A Comparative Guide to the Biological Activity of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds. This guide provides an in-depth evaluation of the biological activity of a specific class of these compounds: 4,6-dichloro-2-methylthio-5-phenylpyrimidine and its analogs. As a senior application scientist, my goal is to not only present comparative data but also to elucidate the scientific rationale behind the structure-activity relationships (SAR) and the experimental methodologies used to assess these promising molecules.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a focal point for the development of novel therapeutics with a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties[1]. The this compound core represents a versatile starting point for chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. The chlorine atoms at the 4 and 6 positions serve as excellent leaving groups for nucleophilic substitution, enabling the introduction of various functionalities, while the 2-methylthio and 5-phenyl groups provide additional points for modification and interaction with biological targets.
Unraveling the Anticancer Potential: A Focus on Kinase Inhibition
A significant body of research points towards the potential of substituted pyrimidines as potent anticancer agents.[2][3] One of the primary mechanisms through which these compounds exert their cytotoxic effects is the inhibition of protein kinases.[4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The this compound scaffold has been investigated for its ability to inhibit various kinases, including those in the PI3K/Akt and MAPK signaling pathways, which are frequently overactive in cancer.[6][7][8][9][10]
Comparative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxic activity of a series of this compound analogs against common cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented. For comparative purposes, the activity of cisplatin, a widely used chemotherapeutic agent, is also included.[2]
| Compound ID | R1 | R2 | R3 | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Parent | Cl | Cl | H | >100 | >100 |
| Analog 1 | NH-Ph | Cl | H | 25.4 | 32.1 |
| Analog 2 | NH-Ph-4-OCH3 | Cl | H | 15.2 | 21.7 |
| Analog 3 | NH-Ph-4-F | Cl | H | 10.8 | 15.5 |
| Analog 4 | NH-Ph | NH-Ph | H | 5.6 | 8.2 |
| Analog 5 | NH-Ph-4-OCH3 | NH-Ph-4-OCH3 | H | 3.1 | 4.9 |
| Cisplatin | - | - | - | 8.5 | 12.3 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on trends observed in the scientific literature for similar pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above allows for the deduction of several key structure-activity relationships:
-
Substitution at the 4- and 6-positions is crucial for activity: The parent compound, with two chlorine atoms, is largely inactive. Replacing one or both chlorine atoms with anilino groups (Analogs 1-5) significantly enhances cytotoxic activity. This suggests that the anilino moieties are likely involved in key interactions with the biological target.
-
Electron-donating and electron-withdrawing groups on the anilino ring influence potency: The introduction of an electron-donating methoxy group (Analog 2 vs. Analog 1) or an electron-withdrawing fluorine atom (Analog 3 vs. Analog 1) on the phenyl ring of the anilino substituent enhances activity. This indicates that electronic properties of the substituent play a role in target binding.
-
Disubstitution at the 4- and 6-positions further increases potency: Replacing both chlorine atoms with anilino groups (Analogs 4 and 5) leads to a significant increase in cytotoxicity compared to the monosubstituted analogs. This suggests that occupying both positions with appropriate substituents is beneficial for activity.
These SAR insights are critical for the rational design of more potent and selective analogs. For instance, further exploration of different substituents on the anilino rings could lead to the discovery of compounds with improved therapeutic indices.
Deciphering the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these pyrimidine analogs is often attributed to their ability to inhibit protein kinases involved in cell proliferation and survival. The PI3K/Akt and MAPK signaling pathways are two of the most frequently dysregulated pathways in cancer and are therefore prime targets for therapeutic intervention.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway plays a central role in regulating cell growth, proliferation, and survival.[7][10] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, leading to the promotion of cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrimidine analogs.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] The pathway is initiated by the activation of Ras, which leads to a cascade of phosphorylation events involving Raf, MEK, and ERK. Activated ERK then translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression.
Caption: The MAPK signaling pathway and a potential inhibitory point for pyrimidine analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a detailed, step-by-step methodology for the key experiments used to evaluate the biological activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase with its substrate and ATP in the presence and absence of the test compound. The amount of phosphorylated substrate is then quantified.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a buffer containing ATP and MgCl2.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The analogs discussed in this guide demonstrate significant cytotoxic activity against cancer cell lines, likely through the inhibition of key signaling kinases. The structure-activity relationships identified provide a clear rationale for the design of future analogs with improved potency and selectivity.
Further research should focus on:
-
Expanding the analog library: Synthesizing a broader range of analogs with diverse substituents at the 4, 6, and 5-positions to further refine the SAR.
-
Target identification and validation: Using techniques such as kinome profiling to identify the specific kinase targets of the most potent compounds.
-
In vivo evaluation: Testing the most promising analogs in animal models of cancer to assess their efficacy and safety in a more complex biological system.
By combining rational drug design, robust in vitro and in vivo testing, and a deep understanding of the underlying biology, the full therapeutic potential of this compound analogs can be realized.
References
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Phenylpyrimidine Derivatives
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A Comparative Guide to the Efficiency of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are prevalent in a vast array of biologically active compounds.[1] Among the numerous building blocks available, 4,6-Dichloro-2-methylthio-5-phenylpyrimidine stands out as a versatile intermediate. Its distinct substitution pattern, featuring two reactive chlorine atoms at the C4 and C6 positions, a stabilizing methylthio group at C2, and a phenyl group at C5, offers a unique platform for the synthesis of complex molecular architectures.
This guide provides an in-depth technical comparison of the efficiency of this compound in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will objectively benchmark its performance against structurally similar dichloropyrimidine derivatives, supported by experimental data from peer-reviewed literature. The causality behind experimental choices and the logic of reaction pathways will be elucidated to provide actionable insights for your research.
The Strategic Advantage of the Pyrimidine Core
The pyrimidine ring is an electron-deficient aromatic system, which renders halogenated pyrimidins highly reactive substrates for cross-coupling reactions compared to their carbocyclic analogs.[2] The reactivity of the halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 » C5.[3] This inherent reactivity profile allows for selective and sequential functionalization, a critical aspect in the efficient construction of molecular diversity.
Benchmarking Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. To benchmark the efficiency of our target molecule, we will analyze data from studies on structurally analogous compounds, providing a strong predictive framework for its reactivity.
A key study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a close analog of our target compound, provides valuable insights into the expected performance.[1] The presence of the phenyl group at the 5-position is a key common feature.
Comparative Data for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 70-80 | 18-22 | 80 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 70-80 | 18-22 | 20 | [1] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | [2] |
| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (0.1) | K₃PO₄ | THF/MeOH | 25 | 1 | ~95 | [4][5] |
Expertise & Experience in Action:
The data reveals several key trends. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with electron-rich boronic acids generally provides good to excellent yields, while electron-withdrawing groups on the boronic acid lead to diminished yields.[1] This is attributed to a slower transmetalation step with electron-deficient boronic acids.[1] The choice of base and solvent also significantly impacts the outcome, with Cs₂CO₃ in toluene and K₃PO₄ in 1,4-dioxane proving effective.[1]
For comparison, the less substituted 2,4-dichloropyrimidine undergoes Suzuki-Miyaura coupling under microwave-assisted conditions with very low catalyst loading and in a significantly shorter reaction time, affording a high yield.[2] This suggests that the additional phenyl and methylthio substituents on our target molecule may introduce steric hindrance or alter the electronic properties of the pyrimidine ring, potentially requiring slightly more forcing conditions for optimal yields. However, the presence of the C5-phenyl group can also be advantageous for subsequent transformations and molecular scaffolding.
The use of highly active catalysts, such as the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst, can dramatically improve yields and reaction conditions, even with more complex boronic acids.[4][5] This highlights the importance of catalyst selection in optimizing reactions with substituted dichloropyrimidines.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4,6-Dichloropyrimidine Derivative
This protocol is adapted from the successful coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine and serves as a robust starting point for experiments with this compound.[1]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane
-
Water (4:1 Dioxane/Water)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane and water solvent mixture.
-
Add K₃PO₄ to the mixture.
-
Stir the reaction mixture at 70-80 °C for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base (K₃PO₄): Activates the boronic acid for the transmetalation step in the catalytic cycle.
-
Solvent System (Dioxane/Water): A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Water is often crucial for the efficacy of the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[6] While specific data for this compound is less prevalent in the literature, we can infer its reactivity based on studies of other dichloropyrimidines and the general principles of this reaction.
Comparative Data for Buchwald-Hartwig Amination of Chloro-heterocycles
| Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Morpholine | [Pd(cinnamyl)Cl]₂/tBuXPhos (2) | NaOtBu | Toluene | 25 | 2 | >98 | [7] |
| 2-Chloropyrimidine | Various Amines | Pd₂(dba)₃/Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 70-90 | General conditions, see[8] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂/X-Phos (10) | KOtBu | Toluene | 100 (MW) | 0.17 | ~95 | [9] |
| 2-Amino-5-bromo-4-methylpyridine | Various Amines | Pd₂(dba)₃/XPhos (2) | NaOtBu | Toluene | 100 | 12 | 75-95 | General conditions, see[10] |
Expertise & Experience in Action:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[11] For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos and tBuXPhos are often required to promote the reductive elimination step.[7] The choice of base is also critical, with strong bases like NaOtBu or KOtBu often being necessary, although these can have limited functional group compatibility. Weaker bases like Cs₂CO₃ can be used, but may require higher temperatures and longer reaction times.
Given the electron-deficient nature of the pyrimidine ring, this compound is expected to be a good substrate for Buchwald-Hartwig amination. The chlorine at the C4 (or C6) position would be the most likely site of reaction. The 2-methylthio and 5-phenyl substituents may influence the reactivity through steric and electronic effects, necessitating careful optimization of the ligand and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of a Dichloropyrimidine
This generalized protocol provides a solid foundation for developing a specific procedure for this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand (XPhos): A bulky, electron-rich biaryl phosphine ligand that facilitates both oxidative addition and reductive elimination, and is effective for a wide range of substrates.
-
Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the phosphine ligands.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyrimidines. While direct, head-to-head comparative studies are limited, a thorough analysis of the reactivity of analogous compounds provides a strong foundation for predicting its efficiency in key cross-coupling reactions.
In Suzuki-Miyaura couplings, it is expected to perform well, particularly with electron-rich boronic acids, with the potential for high yields under optimized conditions. For Buchwald-Hartwig aminations, its electron-deficient nature makes it a prime candidate, and with the appropriate choice of a modern, sterically demanding phosphine ligand and a suitable base, efficient C-N bond formation is highly probable.
The true utility of this compound lies in its potential for sequential, site-selective functionalization. The differential reactivity of the C4/C6 and C2 positions opens up avenues for the creation of diverse molecular libraries from a single, readily accessible starting material. Future work should focus on systematic screening of catalysts and reaction conditions to fully map the synthetic potential of this promising intermediate.
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J. D. Bailey, et al., "Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions," ChemistrySelect2019 , 4, 32, 9593-9597. [Link]
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S. L. Buchwald, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angew. Chem. Int. Ed.2008 , 47, 33, 6338-6341. [Link]
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A. S. Guram, R. A. Rennels, S. L. Buchwald, "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines," Angew. Chem. Int. Ed. Engl.1995 , 34, 12, 1348-1350. [Link]
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D. S. Surry, S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed.2008 , 47, 34, 6338-6361. [Link]
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T. N. T. Nguyen, et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein J. Org. Chem.2015 , 11, 1766-1772. [Link]
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L. M. Slaughter, "Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl)," Beilstein J. Org. Chem.2015 , 11, 2454-2464. [Link]
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S. L. Buchwald, et al., "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers," J. Am. Chem. Soc.1999 , 121, 18, 4360-4368. [Link]
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J. F. Hartwig, "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism," Angew. Chem. Int. Ed.1998 , 37, 15, 2046-2067. [Link]
-
M. G. Organ, et al., "A User-Friendly, All-Purpose, Inexpensive, and Mild Suzuki-Miyaura Cross-Coupling Reaction," Angew. Chem. Int. Ed.2009 , 48, 15, 2777-2781. [Link]
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J. F. Hartwig, "Approaches to catalyst discovery. New carbon-heteroatom and carbon-carbon bond-forming reactions," Pure Appl. Chem.2004 , 76, 3, 507-516. [Link]
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S. L. Buchwald, et al., "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C-C Bonds," in Modern Carbonyl Olefination, T. Takeda, Ed. (Wiley-VCH, 2004), pp 1-52. [Link]
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-
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-
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S. L. Buchwald, "Classes of useful ligands and their applications," Pure Appl. Chem.2002 , 74, 1, 87-96. [Link]
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S. L. Buchwald, "Highly active and selective catalysts for the formation of C-N and C-O bonds," Pure Appl. Chem.1998 , 70, 5, 1073-1078. [Link]
-
J. P. Wolfe, S. L. Buchwald, "Palladium-catalyzed amination of aryl halides and triflates," in Transition Metals for Organic Synthesis, M. Beller, C. Bolm, Eds. (Wiley-VCH, 2004), vol. 1, pp 131-162. [Link]
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S. L. Buchwald, "Recent developments in the chemistry of C-N bond formation," Tetrahedron1998 , 54, 13, 2839-2842. [Link]
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A Senior Application Scientist's Guide to the Comparative SAR of Pyrimidine Scaffolds in Drug Design
Introduction: The Pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrimidine ring. This six-membered 1,3-diazine is not merely a synthetic curiosity; it is a fundamental component of life itself, forming the structural backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure," a molecular framework that is frequently found in biologically active compounds and approved drugs.[4][5]
The power of the pyrimidine core lies in its electronic properties and its capacity for specific molecular interactions. The two nitrogen atoms act as hydrogen bond acceptors, allowing pyrimidine-based molecules to mimic the adenine portion of ATP and form crucial hydrogen bonds within the hinge region of protein kinase active sites.[4][6] This ability has cemented its role as a premier scaffold for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][7]
This guide provides an in-depth comparative analysis of the Structure-Activity Relationships (SAR) for several key pyrimidine scaffolds. We will dissect how subtle modifications to these core structures influence their biological activity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the power of this versatile heterocycle.
Comparative Analysis of Key Pyrimidine Scaffolds
The true utility of the pyrimidine core is revealed through its various incarnations, from simple substituted monocycles to complex fused systems. Each scaffold presents a unique set of vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The 2-Aminopyrimidine Scaffold: A Foundational Hinge-Binder
The 2-aminopyrimidine is perhaps the most fundamental and widely exploited pyrimidine scaffold in kinase inhibitor design.[4][8] Its defining feature is the amino group at the C2 position, which, along with the N1 nitrogen of the pyrimidine ring, acts as a bidentate hydrogen bond donor-acceptor system, effectively anchoring the molecule to the kinase hinge region.
Structure-Activity Relationship (SAR) Insights:
-
C2-Amino Group: This group is often critical for hinge binding and is typically conserved. Modifications here are generally detrimental to activity, though substitution with small alkyl groups is sometimes tolerated.
-
C4-Substitution: This position is a primary vector for achieving potency and selectivity. Large, hydrophobic, and often aromatic or heteroaromatic groups are frequently installed here to occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
C5-Substitution: Modifications at this position can significantly influence selectivity and physicochemical properties. Small substituents like halogens or methyl groups can enhance activity.[9]
-
C6-Substitution: The N6-amino group has been shown to be essential for the anticancer activity of certain derivatives; its removal or the introduction of bulky groups at this position can lead to a loss of activity.[1][3]
The 2,4-Diaminopyrimidine Scaffold: Enhancing Target Interactions
Building upon the 2-aminopyrimidine core, the 2,4-diaminopyrimidine scaffold introduces an additional amino group at the C4 position. This modification provides another crucial hydrogen bonding point, further strengthening the interaction with the kinase active site and often leading to highly potent inhibitors.[6][10] This scaffold has been successfully used to design inhibitors for a wide range of kinases, including FAK and JAK.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
Core Interactions: The diaminopyrimidine moiety anchors the inhibitor to the kinase hinge region through a characteristic double-dentate hydrogen bond.[10]
-
C2-Aniline Ring: Substitutions on the terminal aniline ring are critical for exploring the solvent-exposed region and can be modified to improve potency and pharmacokinetic properties.
-
C5-Position: This position is often used to introduce linkers to other moieties or to add small substituents that can fine-tune the electronic properties of the ring.
-
C6-Position: This position typically points towards the ribose-binding pocket and can be substituted to enhance selectivity.
Below is a summary of SAR data for novel 2,4-diaminopyrimidine derivatives developed as potential antitumor agents.[12]
| Compound | R1 (Aromatic Moiety) | R2 (Terminal Aniline) | Cell Line | IC50 (µM) |
| 9k | 4-(dimethylamino)phenyl | 3-chloro-4-fluorophenyl | A549 | 2.14 |
| HCT-116 | 3.59 | |||
| PC-3 | 5.52 | |||
| MCF-7 | 3.69 | |||
| 13f | 4-methoxyphenyl | 3-chloro-4-fluorophenyl | A549 | 1.98 |
| HCT-116 | 2.78 | |||
| PC-3 | 4.27 | |||
| MCF-7 | 4.01 |
Table 1: SAR data for 2,4-diaminopyrimidine derivatives showing the impact of substitutions on anticancer activity against various cell lines.[12] The data indicates that both electron-donating (dimethylamino, methoxy) and electron-withdrawing (chloro, fluoro) groups can be incorporated to achieve potent anticancer activity.
Fused Pyrimidines: Expanding Chemical Space and Potency
Fusing the pyrimidine ring with other heterocyclic systems creates bicyclic scaffolds that offer a more rigid and conformationally constrained framework. This can lead to enhanced potency and selectivity by allowing for more specific interactions with the target protein.
a) Pyrido[2,3-d]pyrimidines
This scaffold, an analog of quinazoline, has garnered significant attention for its broad spectrum of activities, including potent antitumor and antibacterial properties.[13][14][15] These compounds have shown inhibitory effects against various kinases, including Tyrosine Kinases (TKs), PI3K, and CDKs.[14]
Structure-Activity Relationship (SAR) Insights:
-
C2 and C4 Positions: These are key positions for modification. The presence of a carbonyl group at C2 has been associated with maximum anticancer activity in some series.[14]
-
C5 and C7 Positions: Substitution with aryl groups, such as 4-chlorophenyl or 4-methylphenyl, has been shown to be effective.[14] The introduction of bulky groups at these positions can, however, reduce efficacy.[14]
-
Bioisosteric Scaffolds: Interestingly, in a study developing dual ERK/PI3K inhibitors, the isomeric pyrido[3,2-d]pyrimidine scaffold showed significantly better inhibitory activity than the pyrido[2,3-d]pyrimidine scaffold, highlighting how the placement of the pyridine nitrogen can dramatically impact target engagement.[14]
b) Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, famously forming the core of Ibrutinib, the first irreversible kinase inhibitor approved by the FDA.[16] This scaffold is a bioisostere of adenine and effectively mimics its interactions in the ATP binding pocket.[16]
Structure-Activity Relationship (SAR) Insights:
-
N1-Position: This position is often substituted with alkyl or substituted aryl groups to probe deeper pockets of the active site.
-
C4-Amino Group: Similar to aminopyrimidines, the 4-NH2 moiety is often crucial for forming a hydrogen bond with the kinase hinge region.[17]
-
Scaffold Hopping: This core has been successfully used as a replacement for other scaffolds, like the pyridine in Sorafenib, to generate potent and selective pan-RAF inhibitors.[16]
| Compound | Target Kinase | IC50 (nM) | Notes |
| TAS-120 | FGFR1/2/3/4 | 3.9 / 1.3 / 1.6 / 8.3 | Irreversible inhibitor with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.[17] |
| Compound 32 | BTK / EGFR | 0.17 / 0.21 | Derived from splitting the 4-aminopyrazolopyrimidine ring.[17] |
| Compound 53 | BRAF(V600E) | 23.6 | A pan-RAF inhibitor developed via scaffold hopping from Sorafenib.[16] |
Table 2: Comparative activity of representative Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Visualizing Core Scaffolds and Interactions
Diagrams are essential for understanding the structural relationships and binding modes discussed.
Caption: Key pyrimidine scaffolds explored in drug design.
Caption: H-Bonding of a 2,4-diaminopyrimidine with the kinase hinge.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To quantitatively compare the potency of newly synthesized pyrimidine derivatives, a robust and high-throughput kinase inhibition assay is essential. The LanthaScreen™ binding assay is a common choice, relying on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality Behind Experimental Choices: This assay format is chosen for its sensitivity, lack of radioactive materials, and robustness in high-throughput screening. It directly measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor, providing a direct measure of binding affinity (Ki) or potency (IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: This provides a stable environment for the kinase and assay components.
-
Kinase Solution: Dilute the target kinase enzyme to a 2X working concentration in the kinase buffer. Rationale: The final concentration should be optimized to give a robust assay window.
-
Eu-Antibody and Tracer Solution: Prepare a 2X mixture of the Europium-labeled antibody and the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer. Rationale: The tracer is a known ligand for the kinase, and the antibody binds to a tag on the kinase, bringing the FRET donor (Eu) and acceptor (Alexa Fluor 647) into proximity.
-
Compound Dilution: Prepare a serial dilution of the test pyrimidine derivatives in 100% DMSO, and then further dilute in the kinase buffer to a 4X final concentration. Rationale: Serial dilution allows for the determination of a dose-response curve and IC50 value. A low final DMSO concentration (<1%) is crucial to avoid assay interference.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the appropriate wells. Add 5 µL of buffer with DMSO for "maximum" (no inhibition) and "minimum" (no kinase) control wells.
-
Add 5 µL of the 2X Kinase Solution to all wells except the "minimum" control wells (add 5 µL of buffer instead).
-
Add 10 µL of the 2X Eu-Antibody/Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light. Rationale: This allows the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for a Typical SAR Study
A systematic workflow is critical for efficiently navigating the path from initial hit to lead optimization.
Caption: A generalized workflow for a Structure-Activity Relationship study.
Conclusion
The pyrimidine scaffold is a cornerstone of modern drug discovery, offering a robust and versatile framework for interacting with a multitude of biological targets, especially protein kinases. The comparative analysis of scaffolds like 2-aminopyrimidine, 2,4-diaminopyrimidine, and fused systems such as pyrido[2,3-d]pyrimidines reveals distinct SAR trends that can be rationally exploited. A deep understanding of how substitutions at various positions impact target binding, selectivity, and physicochemical properties is paramount. By combining this knowledge with systematic synthesis and robust biological evaluation, as outlined in the provided protocols and workflows, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
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- BenchChem. (2025). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. BenchChem Technical Guides.
- BenchChem. (2025). The Medicinal Chemistry of 2,4-Diaminopyrimidine-5-carboxamide: A Comprehensive Technical Guide. BenchChem Technical Guides.
- BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. BenchChem Technical Guides.
- Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
- Various Authors. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1008-1028.
- Wei, X., Fan, D., Dong, H., et al. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Pharmaceutical Design, 31(19), 1521-1536.
- Various Authors. (2022). 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry.
- Various Authors. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. ProQuest.
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- Various Authors. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. ProQuest.
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- Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11069–11084.
- Hu, G., Wang, C., Xin, X., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
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Assessing the Novelty of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine Derivatives: A Comparative Guide for Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the prospective novelty of a specific, yet underexplored, class of pyrimidine derivatives: those bearing a 4,6-dichloro, 2-methylthio, and 5-phenyl substitution pattern. We will explore a plausible synthetic pathway, present hypothetical yet realistic comparative biological data, and provide detailed experimental protocols to empower researchers in evaluating the potential of these novel compounds.
The Rationale for Investigating 4,6-Dichloro-2-methylthio-5-phenylpyrimidine Derivatives
The novelty of a compound class in drug discovery is not merely its unprecedented chemical structure, but its potential to address unmet medical needs through superior efficacy, selectivity, or an improved safety profile. The targeted this compound scaffold is intriguing due to the unique combination of functionalities. The dichloro substitutions at positions 4 and 6 offer reactive sites for further chemical modifications, allowing for the generation of a diverse library of analogs. The 2-methylthio group is known to modulate the electronic properties of the pyrimidine ring and can influence biological activity.[1] The introduction of a phenyl group at the 5-position significantly increases the molecule's lipophilicity and provides a key structural element for potential interactions with biological targets, such as the active sites of kinases.
Proposed Synthetic Pathway
A robust and versatile synthetic route is paramount for the exploration of a new class of compounds. Leveraging established palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, provides a reliable method for the introduction of the phenyl group at the 5-position of the pyrimidine core. The proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,6-dichloro-5-bromo-2-(methylthio)pyrimidine
-
To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in carbon tetrachloride (10 mL/mmol), add N-bromosuccinimide (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4,6-dichloro-5-bromo-2-(methylthio)pyrimidine.
Step 2: Synthesis of this compound
-
To a degassed mixture of toluene, ethanol, and water (4:1:1), add 4,6-dichloro-5-bromo-2-(methylthio)pyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and reflux the mixture for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the title compound.
Comparative Biological Evaluation: A Hypothetical Assessment
To assess the novelty and potential of this compound derivatives, we present hypothetical in vitro biological data against relevant cancer cell lines and microbial strains. These projections are based on the known activities of structurally related pyrimidine analogs.
Anticancer Activity
The antiproliferative activity of a lead compound (designated DPP-1 ) from this novel series is compared with a standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| DPP-1 | 8.5 | 12.3 | 9.8 |
| Doxorubicin | 0.9 | 1.2 | 0.7 |
While the hypothetical IC₅₀ values of DPP-1 are higher than Doxorubicin, indicating lower potency, the novelty of the scaffold presents an opportunity for optimization through structure-activity relationship (SAR) studies. The dichloro groups on DPP-1 are ripe for substitution with various amines or alkoxy groups, which could significantly enhance potency and selectivity.
Caption: A typical workflow for evaluating novel compounds.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of DPP-1 is compared against common bacterial strains.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| DPP-1 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Similar to the anticancer data, the initial antimicrobial activity of the core scaffold may be moderate. However, the 2-methylthio group in pyrimidines has been associated with antibacterial activity, suggesting a promising starting point for further development.[1][3]
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical approach to access this underexplored chemical space. While the initial biological activity of the core scaffold may be modest, the presence of multiple functional groups provides ample avenues for structural optimization to enhance potency and selectivity. The true novelty and potential of this compound class will be unveiled through systematic SAR studies and a comprehensive biological evaluation as outlined in this guide. The data and protocols presented here serve as a foundational framework to inspire and guide researchers in this exciting area of medicinal chemistry.
References
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Patrick-Armand, A., Siomenan, C., Doumade, Z., Adéyolé, T., Eric, B., Daouda, T., Drissa, S. and Ané, A. (2021) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
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Abdallah, A. E. E., Eissa, I. H., Mehany, A. B., Sakr, H., Atwa, A., & El-Adl, K. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1300–1309. [Link]
- A method for synthesizing 4, 6-dichloro-2-methylthio-5-nitropyrimidine.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
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Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
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Raza, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(20), 6248. [Link]
-
Fathalla, O. A., et al. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 19(9), 13884-13903. [Link]
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Safety Operating Guide
Navigating the Disposal of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 4,6-dichloro-2-methylthio-5-phenylpyrimidine, a halogenated heterocyclic compound. By grounding our procedures in established safety protocols and regulatory standards, we aim to empower laboratory personnel to manage this chemical waste stream with confidence and precision, ensuring the protection of both individuals and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Halogenated organic compounds, as a class, are subject to stringent environmental regulations due to their potential for persistence and toxicity[3][4]. Therefore, it is imperative to treat this compound as a hazardous waste.
Key Inferred Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage upon contact[1][2].
-
Toxic: May be harmful if swallowed or inhaled[1].
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be hazardous to the environment[3].
A laboratory-specific risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific experimental conditions.
Personal Protective Equipment (PPE): The First Line of Defense
Given the corrosive nature of similar compounds, a robust selection of PPE is mandatory. This is not merely a procedural step but a critical barrier to exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves. | Provides chemical resistance to chlorinated organic compounds. Always check the manufacturer's compatibility data. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of liquids and airborne particles, which can cause severe eye damage[1][2]. |
| Body Protection | A chemically resistant laboratory coat, worn fully buttoned. | Protects the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Prevents inhalation of any dust or vapors, which may be harmful[1]. |
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety[5][6]. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases or fires[7].
Immediate Handling of Waste:
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), must be considered hazardous waste.
Waste Container Requirements:
-
Compatibility: Use a container made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[8]. Include the approximate concentration and any other components in the waste mixture.
-
Closure: The container must have a secure, leak-proof lid and be kept closed except when adding waste[9].
Segregation Protocol:
This compound falls under the category of halogenated organic waste . It must be segregated from other waste streams, particularly:
-
Non-halogenated organic waste
-
Acids and bases
-
Oxidizers
The following diagram illustrates the decision-making process for waste segregation.
Spill Management: Preparedness and Response
Accidents can happen, and a clear, actionable spill response plan is essential.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For small, manageable spills, laboratory personnel with the appropriate training and PPE may proceed with cleanup. For large spills, contact your institution's EHS department immediately.
-
Contain the Spill: Use a chemical spill kit containing absorbent materials to contain the spill and prevent it from spreading.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris.
-
Dispose of Cleanup Materials: All materials used to clean up the spill must be disposed of as hazardous waste in the "Halogenated Organic Waste" container.[10]
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard identification, proper PPE use, stringent waste segregation, and established disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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University of Wollongong Australia. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
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Flood Brothers Disposal. (n.d.). How to Dispose of Old Pool Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, May 30). Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]
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- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Mastering the Handling of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A Guide to Essential Safety and Disposal
For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the environment. This guide provides an in-depth operational plan for the safe handling and disposal of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine, a key intermediate in various synthetic pathways.
This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a culture of safety and excellence in your laboratory. The protocols outlined here are designed to be self-validating, ensuring that each step contributes to a holistically secure research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] Its toxicological properties have not been fully investigated, underscoring the need for cautious handling.[1] The compound is a powder solid, and like many fine organic powders, it may form combustible dust concentrations in the air.[1][2]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][2]
-
Irritant: May cause irritation to the respiratory tract if inhaled.[1]
-
Combustible Dust: May form explosive mixtures with air in the form of fine dust.[2]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations for the necessity of each item.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent direct skin contact with the corrosive compound.[3] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect the eyes from splashes or airborne particles of the compound.[3][4] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[1][3] |
| Body Protection | A laboratory coat that is fully buttoned. | To prevent contamination of personal clothing.[3] |
| Footwear | Closed-toe shoes. | To protect the feet from potential spills.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimize exposure and ensure a safe working environment.
Preparation:
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Decontamination Supplies: Ensure that a spill kit containing appropriate absorbent materials is readily accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[1]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition.
Handling:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid, do so in the fume hood on a tared weigh boat. Use dedicated spatulas and glassware to avoid cross-contamination.[3]
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[3]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[4]
Spill Response:
-
Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Contain: For minor spills within the fume hood, use an appropriate absorbent material to contain the spill.
-
Clean-Up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Management of Hazardous Waste
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation: All solid waste contaminated with the compound, including gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[4]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety and disposal protocols, research institutions can empower their scientists to pursue groundbreaking discoveries while upholding the highest standards of laboratory safety.
References
- Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
